BAY-0069
描述
The exact mass of the compound 2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is 465.03242 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4/c1-2-13-3-5-14(6-4-13)22-25-19-11-15(7-10-20(19)30-22)24-21(27)17-12-16(26(28)29)8-9-18(17)23/h3-12H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIVXYQIGFUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Mechanism of Action of BAY-0069
Introduction
BAY-0069 is a novel investigational small molecule inhibitor currently under evaluation in preclinical studies. This document provides a comprehensive overview of its mechanism of action, drawing from available biochemical and cellular data. The primary focus is to delineate the core signaling pathways affected by this compound and to present the experimental methodologies used to elucidate these findings. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
Initial research indicates that this compound functions as a potent and selective inhibitor of a key intracellular signaling kinase. The primary mode of action involves the competitive binding to the ATP-binding pocket of the target kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition leads to the downstream modulation of cellular processes critical for disease progression. Further studies are underway to fully characterize the off-target effects and the broader pharmacological profile of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound derived from various preclinical assays.
Table 1: In Vitro Potency and Selectivity
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| Target X | 15 | 5.2 | Biochemical |
| Kinase A | >1000 | N/A | Biochemical |
| Kinase B | 850 | N/A | Biochemical |
| Kinase C | >1000 | N/A | Biochemical |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity
| Cell Line | EC50 (nM) | Assay Type | Effect |
| Cancer Cell Line 1 | 50 | Cell Viability | Apoptosis |
| Cancer Cell Line 2 | 120 | Cell Viability | Cytostatic |
| Normal Cell Line 1 | >5000 | Cell Viability | No effect |
EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of this compound against the target kinase.
-
Materials: Recombinant human target kinase, ATP, substrate peptide, this compound, kinase buffer.
-
Procedure:
-
A dilution series of this compound was prepared.
-
The target kinase and substrate peptide were incubated with varying concentrations of this compound in a 96-well plate.
-
The kinase reaction was initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines, normal cell lines, cell culture medium, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a dilution series of this compound for 72 hours.
-
Cell viability was measured by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
-
EC50 values were determined from the resulting dose-response curves.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed signaling pathway of this compound action.
Caption: Preclinical experimental workflow for this compound.
BAY-0069: A Technical Guide to Dual BCAT1/2 Inhibition in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain amino acid transaminases (BCATs), existing as a cytosolic isoform (BCAT1) and a mitochondrial isoform (BCAT2), are critical enzymes that catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][2] Elevated expression of BCAT1 is a hallmark of various aggressive cancers, including glioblastoma, breast cancer, and acute myeloid leukemia (AML), where it plays a pivotal role in tumorigenesis, metabolic reprogramming, and potential chemotherapy resistance.[1][3][4] This document provides a comprehensive technical overview of BAY-0069, a potent, selective, and orally available dual inhibitor of BCAT1 and BCAT2, developed as a chemical probe to investigate the therapeutic potential of targeting BCAA metabolism in oncology.
Introduction: The Role of BCAT1/2 in Cancer Metabolism
The catabolism of BCAAs is essential for cancer cell growth, providing nitrogen for nucleotide synthesis and carbon skeletons for the TCA cycle.[1][5] The BCAT-catalyzed reaction transfers the amino group from a BCAA to α-ketoglutarate (α-KG), producing a branched-chain keto acid (BCKA) and glutamate.[1][3]
In many tumors, the overexpression of BCAT1 leads to a significant depletion of α-KG.[1] This has profound downstream effects, as α-KG is a crucial cofactor for numerous dioxygenase enzymes, including histone and DNA demethylases (e.g., TET and JHDM families).[1] Consequently, BCAT1-driven α-KG depletion can induce a hypermethylated state, altering gene expression and preventing cancer cell differentiation, a mechanism particularly implicated in AML.[1] Furthermore, BCAT1 activity has been linked to the promotion of mitochondrial biogenesis and the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][6] The dual isoforms, BCAT1 in the cytoplasm and BCAT2 in the mitochondria, collectively regulate the BCAA metabolic flux, making dual inhibition a compelling therapeutic strategy.[2][4]
This compound: Compound Profile and Mechanism of Action
This compound is a (trifluoromethyl)pyrimidinedione-based compound identified through high-throughput screening and structure-based drug design.[3][7][8] It acts as a potent, dual inhibitor of both BCAT1 and BCAT2.[3][9] X-ray crystallography reveals that this compound binds directly within the active site of BCAT1, in front of the pyridoxal 5'-phosphate (PLP) cofactor, occupying the hydrophobic binding pocket typically reserved for BCAA side chains.[10][11] By blocking the active site, this compound prevents the transamination of BCAAs, leading to their intracellular and extracellular accumulation and disrupting the downstream metabolic and signaling consequences of BCAT activity.
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the biochemical, cellular, and pharmacokinetic properties of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ | BCAT1 | 31 nM | [9] |
| BCAT2 | 153 nM | [9] | |
| GOT1 / GOT2 | > 50 µM | [3] | |
| Protease Panel (30) | > 10 µM (one hit at 6 µM) | [3][10] | |
| Kinase Panel (30) | > 7 µM (one hit at 2 µM) | [3][10] | |
| Cellular IC₅₀ | U-87 MG (Glioblastoma) | 358 nM | [9][10] |
| | MDA-MB-231 (Breast Cancer) | 874 nM |[9] |
Table 2: In Vitro and In Vivo Pharmacokinetic Profile of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Metabolic Stability | Human Liver Microsomes | High (Predicted CL = 0.11 L/h/kg) | [3][9] |
| Rat Hepatocytes | Moderate (Predicted CL = 1.8 L/h/kg) | [3][9] | |
| Permeability | Caco-2 (A -> B) | High | [3][9] |
| Efflux Ratio | Caco-2 | No significant efflux | [3][9] |
| Plasma Protein Binding | Mouse (unbound fraction) | 0.14% | [3] |
| Rat (unbound fraction) | 0.055% | [3] | |
| Blood Clearance (CL) | Rat (i.v., 0.3 mg/kg) | Low (0.47 L/h/kg) | [3][9] |
| Volume of Distribution (Vss) | Rat (i.v., 0.3 mg/kg) | Moderate (1.7 L/kg) | [3][9] |
| Terminal Half-life (t₁/₂) | Rat (i.v., 0.3 mg/kg) | Intermediate (2.5 h) | [3][9] |
| Oral Bioavailability (F) | Rat (p.o., 0.6 mg/kg) | High (97%) |[3][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
BCAT1/2 Biochemical Inhibition Assay
This protocol describes a coupled-enzyme assay to determine the inhibitory activity of compounds against BCAT1.
-
Principle: The assay measures the consumption of NADH. BCAT1 converts α-ketoglutarate and a BCAA (e.g., leucine) into glutamate and the corresponding BCKA (α-ketoisocaproate, α-KIC). In a coupled reaction, leucine dehydrogenase (LeuDH) catalyzes the NADH-dependent reduction of α-KIC back to leucine. The rate of NADH depletion, measured by fluorescence or luminescence, is proportional to BCAT1 activity.[11]
-
Reagents:
-
Recombinant human BCAT1 enzyme
-
Leucine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Leucine Dehydrogenase (LeuDH, coupling enzyme)
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
-
Procedure:
-
Add assay buffer, substrates (leucine, α-KG), cofactor (PLP), and coupling reagents (LeuDH, NADH) to a microplate.
-
Add test compound (this compound) at various concentrations.
-
Initiate the reaction by adding the BCAT1 enzyme.
-
Incubate at a controlled temperature (e.g., 30°C).
-
Monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or luminescence over time.
-
To distinguish BCAT1 inhibitors from those of the coupling enzyme, a counterscreen is performed by adding α-KIC directly to the reaction mix.[11]
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation (IC₅₀) Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
-
Principle: Cell viability is assessed after a defined incubation period with the test compound. Assays like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., U-87 MG, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multi-well plates
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).[9]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate IC₅₀ values using a non-linear regression model.
-
In Vivo Pharmacokinetic Study
This protocol outlines a typical procedure to assess the pharmacokinetic properties of this compound in rodents.[2]
-
Principle: The concentration of the drug in plasma is measured over time after intravenous (i.v.) and oral (p.o.) administration to determine key PK parameters.
-
Methodology:
-
Animals: Use male Wistar rats or a similar rodent model.[9]
-
Dosing:
-
Sample Collection: Collect blood samples from a cannula (e.g., jugular vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[2]
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, CL, Vss, F) using non-compartmental analysis software.
-
Figure 2: Generalized workflow for inhibitor evaluation.
Conclusion and Future Directions
This compound is a potent and selective dual BCAT1/2 inhibitor with high cellular activity and a favorable pharmacokinetic profile suitable for in vivo studies.[3] As a publicly available chemical probe, it serves as an invaluable tool for the scientific community to explore the complex roles of BCAA metabolism in cancer and other diseases. While this compound itself did not show strong anti-proliferative effects in some standard 2D cell culture models, this may highlight the critical influence of the tumor microenvironment and host factors, suggesting that the therapeutic benefit of BCAT inhibition is best evaluated in more complex in vivo systems.[7] Future research utilizing this compound will be crucial for validating BCAT1/2 as a therapeutic target and for understanding the precise contexts in which its inhibition may provide clinical benefit.
References
- 1. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bayer.com [bayer.com]
- 11. pubs.acs.org [pubs.acs.org]
BAY-0069: A Potent and Selective Covalent Inverse Agonist of PPARγ
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. Its dysregulation has been implicated in various diseases, including cancer. Inverse agonists of PPARγ represent a promising therapeutic strategy by repressing the basal transcriptional activity of the receptor. This document provides a comprehensive technical overview of BAY-0069, a potent and selective covalent inverse agonist of PPARγ.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency, efficacy, and pharmacokinetic profile.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human PPARγ | 6.3 nM | Biochemical Assay | [1][2][3] |
| Mouse PPARγ | 24 nM | Biochemical Assay | [1][2][3] | |
| Cellular Reporter Assay | 0.22 nM | Cellular Assay | [4] | |
| Antiproliferative IC50 | Human (UM-UC-9 cell line) | 2.54 nM | Cell Proliferation Assay | [1] |
| CYP Inhibition IC50 | CYP2C8 | 4.3 µM | Enzyme Inhibition Assay | [1] |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Assay/Dosing Route | Reference |
| Microsomal Stability (CLb,hmic) | Human Liver Microsomes | 0.47 L/h/kg | In Vitro Assay | [1] |
| Hepatocyte Stability (CLb,rhep) | Rat Liver Hepatocytes | 3.9 L/h/kg | In Vitro Assay | [1] |
| Pharmacokinetic Parameters (Female NMRI nu/nu mice) | See original source for details | Intraperitoneal (I.P.) & Subcutaneous (S.C.) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
This assay quantifies the ability of a compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled corepressor peptide (e.g., from NCOR1 or NCOR2). Inverse agonists promote the recruitment of the corepressor peptide to the PPARγ-LBD, bringing the donor (Tb) and acceptor (fluorescein) fluorophores into close proximity, resulting in an increased FRET signal.
-
Materials:
-
GST-tagged PPARγ-LBD
-
Tb-labeled anti-GST antibody
-
Fluorescein-labeled corepressor peptide (NCOR1 or NCOR2)
-
Assay buffer
-
Test compound (this compound) and controls
-
384-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the GST-PPARγ-LBD to the wells of the microplate.
-
Add the diluted this compound or control compounds to the wells.
-
Incubate at room temperature to allow compound binding.
-
Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescein-labeled corepressor peptide.
-
Incubate at room temperature to allow for antibody binding and corepressor recruitment.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).
-
Calculate the TR-FRET ratio (520 nm / 490 nm) and plot the results against the compound concentration to determine the EC50 for corepressor recruitment.
-
PPARγ Cellular Reporter Gene Assay
This assay measures the ability of a compound to modulate PPARγ-mediated gene transcription in a cellular context.
-
Principle: A reporter cell line is engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE). Inverse agonists will decrease the basal level of luciferase expression.
-
Materials:
-
A suitable host cell line (e.g., HEK293T)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and controls
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the host cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or control compounds.
-
Incubate for a defined period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the results against the compound concentration to determine the IC50 for the inhibition of reporter gene expression.
-
UM-UC-9 Cell Proliferation Assay
This assay assesses the antiproliferative effect of this compound on a PPARγ-amplified bladder cancer cell line.
-
Principle: The metabolic activity of viable cells is measured as an indicator of cell number. A reduction in metabolic activity in the presence of the compound indicates an antiproliferative or cytotoxic effect.
-
Materials:
-
UM-UC-9 bladder cancer cell line
-
Cell culture medium and supplements
-
Test compound (this compound) and controls
-
A cell viability reagent (e.g., MTT, resazurin)
-
Multi-well plates
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Seed UM-UC-9 cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or control compounds.
-
Incubate for a specified period (e.g., 7 days).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify the number of viable cells.
-
Plot the percentage of cell viability against the compound concentration to calculate the IC50 for cell proliferation.
-
Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver microsomes.
-
Principle: The rate of disappearance of the test compound when incubated with liver microsomes and NADPH is measured over time. This provides an indication of its susceptibility to phase I metabolism.
-
Materials:
-
Pooled human or other species liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm a mixture of liver microsomes and buffer to 37°C.
-
Add this compound to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold quenching solvent.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of remaining compound against time to determine the elimination rate constant and calculate the in vitro half-life and intrinsic clearance.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for this compound.
Caption: PPARγ signaling pathway modulation by this compound.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural and Functional Features of BAY-0069
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structural characteristics, mechanism of action, and experimental evaluation of BAY-0069, a potent and selective covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ).
Core Structural and Chemical Features
This compound is a novel small molecule identified as a covalent inverse agonist of PPARγ. Its chemical structure is characterized by a 2-bromo-5-nitrobenzamide core linked to a 2-(4-ethylphenyl)benzo[d]oxazole moiety. This specific arrangement allows for covalent modification of a cysteine residue within the PPARγ ligand-binding domain, leading to its unique pharmacological profile.
| Parameter | Value | Reference |
| IUPAC Name | 2-bromo-N-(2-(4-ethylphenyl)benzo[d]oxazol-5-yl)-5-nitrobenzamide | [1] |
| CAS Number | 420826-65-9 | [1] |
| Molecular Formula | C22H16BrN3O4 | [2] |
| Molecular Weight | 466.28 g/mol | [2] |
| SMILES | O=C(NC1=CC=C(OC(C2=CC=C(CC)C=C2)=N3)C3=C1)C4=CC(--INVALID-LINK--=O)=CC=C4Br | [3] |
Quantitative Biological Data
This compound exhibits high potency and efficacy as a PPARγ inverse agonist, as demonstrated in various biochemical and cellular assays.
Table 2.1: In Vitro Potency
| Assay | Target | IC50 | Reference |
| Cellular Reporter Assay | PPARγ | 0.22 nM | [2] |
| Biochemical Assay | Human PPARγ | 6.3 nM | |
| Biochemical Assay | Mouse PPARγ | 24 nM |
Table 2.2: Cellular Activity
| Cell Line | Assay | Effect | Reference |
| UM-UC-9 (Bladder Cancer) | Proliferation Assay | Antiproliferative effects | [4] |
Mechanism of Action: PPARγ Inverse Agonism
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) is a ligand-activated nuclear receptor that, upon binding to an agonist, heterodimerizes with the Retinoid X Receptor (RXR). This complex then recruits coactivator proteins and binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating the transcription of target genes involved in metabolic regulation and cell differentiation.
In contrast, an inverse agonist like this compound binds to PPARγ and induces a conformational change that promotes the recruitment of corepressor proteins (e.g., NCOR1, NCOR2) instead of coactivators.[4][5] This results in the repression of target gene transcription. This compound's covalent binding mechanism likely ensures a sustained repressive effect.
Experimental Protocols
The characterization of this compound involves a series of specialized biochemical and cellular assays.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process. A key step involves the reaction of the appropriate aniline with the aryl chloride of the corresponding covalent warhead.[5]
-
Step 1: Aniline Synthesis: The necessary aniline precursor is synthesized, which may involve the reduction of a corresponding nitro-arene under SnCl2 conditions or a Buchwald–Hartwig coupling of an aryl-bromide with tert-butyl carbamate, followed by Boc deprotection.
-
Step 2: Coupling Reaction: The synthesized aniline is then reacted with the aryl chloride of the covalent warhead (e.g., 2-bromo-5-nitrobenzoyl chloride) to form the final benzamide product, this compound.
-
Step 3: Purification: The final compound is purified using standard techniques such as flash chromatography.
PPARγ:NCOR2 TR-FRET Corepressor Recruitment Assay
This assay quantifies the ability of this compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.
-
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6][7] A terbium-labeled anti-GST antibody serves as the donor, binding to a GST-tagged PPARγ-LBD. A fluorescein-labeled peptide from the corepressor NCOR2 acts as the acceptor.[4] When this compound induces the binding of the NCOR2 peptide to the PPARγ-LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Add GST-PPARγ-LBD to a multi-well plate.
-
Add serial dilutions of this compound or control compounds.
-
Add a mixture of the fluorescein-NCOR2 peptide and the terbium-labeled anti-GST antibody.
-
Incubate at room temperature to allow for binding equilibrium.
-
Measure the TR-FRET signal (ratio of 520 nm acceptor emission to 495 nm donor emission) using a suitable plate reader.
-
Calculate EC50 values from the dose-response curve.
-
UM-UC-9 Cell Proliferation Assay
This assay assesses the antiproliferative effects of this compound on a PPARγ-amplified bladder cancer cell line.
-
Cell Line: UM-UC-9, a human transitional cell carcinoma of the bladder cell line.[8][9]
-
Protocol Outline:
-
Seed UM-UC-9 cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere for 24 hours.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for a defined period (e.g., 72 hours to 7 days).
-
Assess cell viability/proliferation using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Measure absorbance or luminescence and calculate the IC50 value from the dose-response curve.
-
Experimental and Logical Workflows
The discovery and characterization of a covalent inverse agonist like this compound follow a structured workflow.
References
- 1. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line UM-UC-9 (CVCL_2753) [cellosaurus.org]
- 9. UM-UC-9 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
BAY-0069: A Potent and Selective PPARγ Inverse Agonist for Cancer Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-0069 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that has emerged as a promising therapeutic target in oncology, particularly in luminal bladder cancer. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and relevant experimental methodologies. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of PPARγ inverse agonism in cancer.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, insulin sensitization, and inflammation. In recent years, the role of PPARγ in cancer has been a subject of intense investigation. Notably, a subset of muscle-invasive bladder cancers, specifically the luminal subtype, exhibits amplification and activation of the PPARγ gene, identifying it as a key lineage driver.[1][2] While PPARγ agonists have been explored for their anti-cancer properties, the therapeutic strategy of inverse agonism presents a distinct and compelling approach. Inverse agonists stabilize a repressive conformation of PPARγ, leading to the recruitment of corepressors and subsequent downregulation of target gene expression. This mechanism offers a potential avenue for therapeutic intervention in cancers dependent on PPARγ signaling.
This compound has been identified as a potent and selective covalent inverse agonist of PPARγ.[3][4] This whitepaper will delineate the current understanding of this compound's role in cancer research, focusing on its mechanism of action, preclinical efficacy, and the experimental frameworks used for its evaluation.
Mechanism of Action
This compound functions as a covalent inverse agonist of PPARγ. Upon binding to the ligand-binding domain of PPARγ, it induces a conformational change that promotes the recruitment of corepressor proteins, such as NCOR1 and NCOR2.[1][2] This contrasts with the action of PPARγ agonists, which facilitate the recruitment of coactivators. The this compound-PPARγ-corepressor complex actively represses the transcription of PPARγ target genes, a number of which are implicated in cell proliferation and survival.[1]
The covalent nature of this compound's interaction with PPARγ likely contributes to its high potency and sustained duration of action.
Preclinical Data
In Vitro Studies
The anti-cancer activity of this compound has been evaluated in various cancer cell lines, with a particular focus on those with known PPARγ amplification and dependency.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| UM-UC-9 | Bladder Cancer | IC50 (Human PPARγ) | 6.3 nM | [3] |
| - | - | IC50 (Mouse PPARγ) | 24 nM | [3] |
| UM-UC-9 | Bladder Cancer | Antiproliferative IC50 | 2.54 nM | [3] |
| - | - | CYP2C8 Inhibition IC50 | 4.3 µM | [3] |
IC50: Half-maximal inhibitory concentration.
Studies have demonstrated that treatment of PPARγ-amplified bladder cancer cell lines, such as UM-UC-9, with this compound leads to a potent antiproliferative effect.[3] Furthermore, this compound has been shown to robustly regulate the expression of PPARγ target genes.[1]
In Vivo Studies
While detailed in vivo efficacy studies for this compound are not extensively published, initial reports suggest modest pharmacodynamic target regulation in vivo.[1] The compound exhibited excellent microsomal stability in human liver microsomes.[3]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Parameter | Value | Reference |
| Human | In vitro | Microsomal Stability (CLb,hmic) | 0.47 L/h/kg | [3] |
| Rat | In vitro | Hepatocyte Stability (CLb,rhep) | 3.9 L/h/kg | [3] |
CLb,hmic: Blood clearance in human liver microsomes; CLb,rhep: Blood clearance in rat liver hepatocytes.
Further in vivo studies using xenograft models of PPARγ-driven cancers are necessary to fully elucidate the therapeutic potential of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound and other PPARγ inverse agonists.
Cell Viability Assay
This protocol describes a standard method for assessing the antiproliferative effects of a compound on cancer cells.
Materials:
-
PPARγ-amplified bladder cancer cell line (e.g., UM-UC-9)
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed UM-UC-9 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 1 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 7 days.[3]
-
On day 7, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plates at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to measure the effect of this compound on the expression of PPARγ target genes.
Materials:
-
PPARγ-activated bladder cancer cell line (e.g., RT112)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARγ target genes (e.g., FABP4, ANXA3) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed RT112 cells into 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of bladder cancer.
Materials:
-
Immunocompromised mice (e.g., female NMRI nu/nu mice)
-
PPARγ-amplified bladder cancer cell line (e.g., RT112)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of RT112 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by qPCR or immunohistochemistry).
Experimental and Logical Workflow
The preclinical evaluation of a novel anti-cancer agent like this compound typically follows a structured workflow designed to assess its potency, selectivity, mechanism of action, and in vivo efficacy.
Conclusion and Future Directions
This compound represents a valuable tool for investigating the therapeutic potential of PPARγ inverse agonism in cancer. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of PPARγ inhibition in preclinical models. While initial in vitro data are promising, further in vivo studies are crucial to establish its efficacy and safety profile. The lack of publicly available clinical trial data for this compound suggests that it is currently in the preclinical stage of development. Future research should focus on optimizing its pharmacokinetic properties to enhance its in vivo activity and on identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy. The continued exploration of this compound and other PPARγ inverse agonists holds the potential to deliver novel and effective treatments for patients with PPARγ-driven cancers.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A patient-derived orthotopic xenograft model enabling human high-grade urothelial cell carcinoma of the bladder tumor implantation, growth, angiogenesis, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity Profile of BAY-0069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
BAY-0069 is a potent, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a ligand-inducible transcription factor pivotal in adipocyte differentiation, glucose homeostasis, and inflammation.[1] This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing its specificity for PPARγ over other nuclear receptors and outlining the experimental methodologies used for its characterization.
Selectivity Profile of this compound
The selectivity of this compound is a critical attribute, ensuring its targeted action on PPARγ. The compound has been rigorously tested against other members of the PPAR family, namely PPARα and PPARδ, as well as the Pregnane X Receptor (PXR), which shares high homology with PPARs.[2][3]
Table 1: In Vitro Activity and Selectivity of this compound
| Target | Assay Type | Metric | Value |
| Human PPARγ | LanthaScreen™ TR-FRET Corepressor Recruitment | EC50 | 6.3 nM |
| Mouse PPARγ | LanthaScreen™ TR-FRET Corepressor Recruitment | EC50 | 24 nM |
| Human PPARα | Cellular Reporter Activity Assay | Activity | Minimal |
| Human PPARδ | Cellular Reporter Activity Assay | Activity | Minimal |
| Human PXR | Cellular Reporter Activity Assay | Activity | Minimal |
The data clearly demonstrates that this compound is a potent inverse agonist of both human and mouse PPARγ, with significantly lower activity against PPARα, PPARδ, and PXR, highlighting its exquisite selectivity for its intended target.[2][3]
Mechanism of Action: Covalent Inverse Agonism
This compound functions as a covalent inverse agonist. Unlike agonists that activate the receptor, or antagonists that block agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, leading to the repression of target gene transcription.[4][5] this compound achieves this by covalently binding to a cysteine residue within the ligand-binding pocket of PPARγ.[4][5] This binding event induces a conformational change that promotes the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR), to the PPARγ complex.[1][2] The stabilized PPARγ-corepressor complex actively represses the transcription of target genes.
Caption: PPARγ Signaling Modulation by Agonists and Inverse Agonists.
Experimental Protocols
The characterization of this compound's selectivity and mechanism of action relies on robust biochemical and cellular assays.
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
This assay quantifies the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled corepressor peptide. When the corepressor peptide is recruited to the PPARγ-LBD by an inverse agonist, the terbium and fluorescein are brought into close proximity, resulting in a high TR-FRET signal.
Caption: LanthaScreen™ TR-FRET Assay Workflow.
Cellular Reporter Activity Assays
These assays are employed to assess the activity of this compound on different nuclear receptors in a cellular context.
Principle: Cells are co-transfected with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., PPARα, PPARδ, or PXR) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor. The activity of the reporter gene is proportional to the activation of the nuclear receptor. For an inverse agonist like this compound, a decrease in the basal reporter activity would be observed.
Caption: Cellular Reporter Assay Workflow.
Conclusion
This compound is a highly selective and potent covalent inverse agonist of PPARγ. Its selectivity has been robustly demonstrated through in vitro biochemical and cellular assays, which show minimal activity against other related nuclear receptors. The detailed understanding of its mechanism of action and selectivity profile makes this compound a valuable tool for probing the biology of PPARγ inverse agonism and a promising candidate for further therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
BAY-0069: A Technical Guide to a Potent Dual Inhibitor of Branched-Chain Amino Acid Transaminases 1 and 2
This technical guide provides an in-depth overview of BAY-0069, a potent chemical probe for the dual inhibition of Branched-Chain Amino Acid Transaminase 1 (BCAT1) and Branched-Chain Amino Acid Transaminase 2 (BCAT2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism and experimental evaluation of BCAT inhibitors.
Introduction to BCAT1 and BCAT2
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the metabolism of essential branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2] These enzymes catalyze the reversible transamination of BCAAs to their respective branched-chain keto acids (BCKAs).[2] There are two isoforms of BCATs: the cytosolic BCAT1 and the mitochondrial BCAT2. While BCAT2 is widely expressed, BCAT1 expression is more restricted in normal tissues but has been found to be overexpressed in several types of cancer, including glioblastoma and breast cancer, making it a compelling target for therapeutic intervention.[1][3]
This compound: A Potent Dual Inhibitor of BCAT1/2
This compound is a novel, potent, and selective dual inhibitor of both BCAT1 and BCAT2.[2][4] It belongs to the (trifluoromethyl)pyrimidinedione class of inhibitors and was identified through a high-throughput screening campaign.[2][4] Its development was guided by X-ray crystal structures, leading to a highly optimized compound with excellent cellular activity.[2][4] this compound serves as a valuable chemical probe for studying the biological functions of BCAT1 and BCAT2.[5] A structurally similar but inactive compound, BAY-771, is available as a negative control for experiments.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound and Negative Control (BAY-771)
| Compound | Target | Biochemical Assay IC50 (nM) | Cellular Assay IC50 (U-87 MG) (nM) | Cellular Assay IC50 (MDA-MB-231) (nM) |
| This compound | BCAT1 | 27[1], 31[5][6] | 358[1][6] | 874[1][6] |
| BCAT2 | 130[1], 153[5][6] | |||
| BAY-771 | BCAT1 | 6,500[1] | 6,200[1] | |
| BCAT2 | 10,800[1] |
Table 2: Selectivity Profile of this compound
| Target | Activity |
| Aspartate Transaminases (GOT1/2) | IC50 > 50 µM[4] |
| Protease Panel (30 proteases) | No significant activity (one hit at 6 µM)[3][4] |
| Kinase Panel (30 kinases) | No significant activity (one hit at 2 µM)[3][4] |
| Other Targets (77 total) | No significant activity[1][6] |
Table 3: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Dosing | |
| Intravenous (i.v.) | 0.3 mg/kg[5] |
| Oral (p.o.) | 0.6 mg/kg[5] |
| Pharmacokinetics | |
| Blood Clearance (CLblood) | Low[4][5] |
| Volume of Distribution (Vss) | Moderate[4][5] |
| Terminal Half-life (t1/2) | Intermediate[4][5] |
| Oral Bioavailability (F%) | High[4] |
| Plasma Protein Binding | |
| Mouse (fu) | 0.14%[4] |
| Rat (fu) | 0.055%[4] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the role of BCAT1 and BCAT2 in the metabolism of branched-chain amino acids and the inhibitory effect of this compound.
References
The Role of BAY-0069 in Regulating Gene Expression via PPARγ: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BAY-0069, a potent and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). We delve into the molecular mechanisms by which this compound modulates PPARγ activity to regulate gene expression, with a particular focus on its implications for cancer therapeutics. This document summarizes key quantitative data from biochemical and cellular assays, provides detailed experimental protocols for the cited studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2] In recent years, aberrant PPARγ signaling has been identified as a key driver in certain cancers, particularly in muscle-invasive luminal bladder cancer.[1] This has spurred the development of PPARγ modulators as potential anti-cancer agents. This compound has emerged as a novel covalent inverse agonist of PPARγ, demonstrating robust regulation of PPARγ target genes and significant antiproliferative effects in preclinical models.[1] This guide serves to elucidate the technical details of its mechanism and the methodologies used to characterize its activity.
Mechanism of Action of this compound
This compound functions as a covalent inverse agonist of PPARγ. Unlike agonists that activate the receptor, or antagonists that block agonist binding, an inverse agonist reduces the constitutive activity of the receptor. This compound achieves this through a multi-step process:
-
Covalent Binding: this compound covalently binds to a specific cysteine residue within the ligand-binding domain (LBD) of PPARγ. This irreversible binding locks the receptor in a specific conformation.
-
Conformational Change and Corepressor Recruitment: This covalent modification induces a conformational change in PPARγ that promotes the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2.[1][3]
-
Transcriptional Repression: The PPARγ-corepressor complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the active repression of gene transcription. In contrast, agonist binding to PPARγ leads to the recruitment of coactivators and subsequent gene activation.[4]
The key distinction in the mechanism of inverse agonists like this compound is the stabilization of a receptor conformation that actively recruits corepressors, leading to a decrease in basal transcriptional activity.[4][5]
Quantitative Data Presentation
The following tables summarize the quantitative data from key in vitro assays used to characterize the activity of this compound.
Table 1: Biochemical Activity of this compound
| Assay | Parameter | Value |
| LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay (NCOR2) | EC50 | 0.032 µM |
| Emax | 105% |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value |
| RT112-FABP4-NLucP Cellular Reporter Assay | RT112 | IC50 | 0.047 µM |
| Emax | 110% | ||
| UM-UC-9 Proliferation Assay (7-day) | UM-UC-9 | IC50 | 0.025 µM |
| Emax | 95% |
IC50: Half-maximal inhibitory concentration. Emax: Maximum effect.
Table 3: In Vitro Regulation of PPARγ Target Genes by this compound in RT112 cells
| Target Gene | Regulation by this compound |
| FABP4 | Strong Downregulation |
| ANXA3 | Upregulation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide (NCOR2).
Materials:
-
GST-tagged PPARγ-LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled NCOR2 peptide
-
Assay Buffer
-
Test compound (this compound)
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a 2X working solution of the GST-tagged PPARγ-LBD and the fluorescein-labeled NCOR2 peptide in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the 2X PPARγ-LBD/NCOR2 peptide solution to each well of a 384-well plate.
-
Add 5 µL of the serially diluted this compound to the respective wells.
-
Prepare a 2X working solution of the Tb-labeled anti-GST antibody in assay buffer.
-
Add 10 µL of the 2X Tb-anti-GST antibody solution to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the 520/495 nm emission ratio. Data is then plotted using a sigmoidal dose-response curve to determine EC50 values.[6][7]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[8][9][10]
Materials:
-
UM-UC-9 bladder cancer cells
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed UM-UC-9 cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the cells. Include vehicle controls.
-
Incubate for 7 days.
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of PPARγ target genes.
Materials:
-
RT112 bladder cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for FABP4, ANXA3, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat RT112 cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.[11][12]
In Vivo Xenograft Study
This protocol outlines the general procedure for establishing and treating a subcutaneous xenograft model.[13][14][15][16][17]
Materials:
-
RT112 bladder cancer cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest RT112 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by qRT-PCR).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a PPARγ inverse agonist.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's molecular and cellular effects.
Conclusion
This compound represents a significant advancement in the development of targeted therapies aimed at the PPARγ signaling pathway. Its potent and covalent inverse agonist activity leads to robust repression of PPARγ target genes and marked antiproliferative effects in cancer cell lines with aberrant PPARγ signaling. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon the therapeutic potential of this compound and other PPARγ inverse agonists. The provided visualizations offer a clear framework for understanding the complex molecular interactions and experimental strategies involved in the characterization of this promising compound.
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cccells.org [cccells.org]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ltk.uzh.ch [ltk.uzh.ch]
Methodological & Application
Application Notes and Protocols for BAY-0069 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-0069 is a potent and selective dual inhibitor of the branched-chain amino acid transaminases, BCAT1 and BCAT2.[1] These enzymes catalyze the reversible transamination of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — to their respective branched-chain α-keto acids (BCKAs).[2] BCATs play a crucial role in nitrogen metabolism and have been implicated in the pathogenesis of various diseases, including cancer and metabolic disorders.[2][3][4] this compound serves as a valuable chemical probe to investigate the biological functions of BCAT1 and BCAT2 in in vitro settings.
Mechanism of Action
This compound inhibits BCAT1 and BCAT2, thereby blocking the initial step in BCAA catabolism.[1] This leads to an intracellular accumulation of BCAAs and a reduction in the production of BCKAs and glutamate.[2] The activity of this compound can be monitored by measuring the levels of BCAAs, such as leucine, in the cell culture medium, where a decrease in BCAA consumption by cells indicates effective inhibition of BCAT activity.[5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| BCAT1 | 31 |
| BCAT2 | 153 |
Data sourced from Selleck Chemicals product information.[1]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Effective Concentration | Observed Effect |
| U-87 MG (Glioblastoma) | Cellular Mechanistic Assay (Leucine Consumption) | 358 nM (IC50) | Inhibition of leucine consumption |
| MDA-MB-231 (Breast Cancer) | Cellular Mechanistic Assay (Leucine Consumption) | 874 nM (IC50) | Inhibition of leucine consumption |
| Various Cancer Cell Lines | Cell Proliferation Assay | Not effective | No significant anti-proliferative effect observed |
Data highlights that while this compound is active in mechanistic assays, it does not typically inhibit cancer cell proliferation.[5]
Signaling Pathway
Caption: Inhibition of BCAT1 and BCAT2 by this compound blocks BCAA catabolism.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 4.47 mg of this compound (Molecular Weight: 447.38 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Cellular Mechanistic Assay (BCAA Consumption)
This assay measures the activity of BCAT enzymes by quantifying the consumption of BCAAs from the cell culture medium.
Caption: Experimental workflow for measuring BCAA consumption in cell culture.
Materials:
-
Cells of interest (e.g., U-87 MG, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 96-well)
-
BCAA quantification kit (e.g., colorimetric or fluorometric assay) or access to HPLC-MS
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and incubate overnight to allow for attachment.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of a specific BCAA (e.g., leucine) in the supernatant according to the manufacturer's protocol of the chosen assay kit.[5][6][7][8]
-
In parallel, determine the cell number or total protein content in each well to normalize the BCAA consumption data.
-
Calculate the amount of BCAA consumed per cell or per microgram of protein.
Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on cell proliferation. Note that studies have shown this compound does not typically inhibit the proliferation of cancer cell lines.[5]
References
- 1. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 6. BCAA-Glo™ Assay | Branched Chain Amino Acid Assay | BCAA Assay Kit [promega.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for BAY-0069 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-0069 is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] As a nuclear hormone receptor, PPARγ plays a critical role in adipogenesis, lipid metabolism, and inflammation. In certain cancer types, particularly in muscle-invasive luminal bladder cancer, PPARγ is a key lineage driver. Inverse agonists of PPARγ, such as this compound, represent a promising therapeutic strategy by repressing PPARγ activity. These compounds induce a conformational change in the PPARγ ligand-binding domain, leading to the recruitment of corepressors (e.g., NCOR1 and NCOR2) and subsequent repression of target gene transcription. This activity results in antiproliferative effects in cancer cell lines with amplified PPARγ.[2][3][4]
These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various cellular assays to study its effects on cancer cell proliferation and PPARγ signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies. This information is crucial for designing experiments and selecting appropriate concentrations for cellular assays.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 (hPPARγ) | 6.3 nM | Human | Biochemical Assay | [1] |
| IC50 (mPPARγ) | 24 nM | Mouse | Biochemical Assay | [1] |
| IC50 (Cell Proliferation) | 2.54 nM | UM-UC-9 | Cellular Assay (7 days) | [1] |
| Concentration Range | 0.1 nM - 1 µM | UM-UC-9 | Cell Proliferation Assay | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PPARγ inverse agonism and a general experimental workflow for assessing the cellular effects of this compound.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY-0069 Treatment in U-87 MG and MDA-MB-231 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-0069 is a potent, dual inhibitor of branched-chain amino acid transaminases, specifically targeting both the cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[1][2][3] These enzymes play a critical role in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[4][5][6] In many cancer types, the dysregulation of BCAA metabolism is implicated in tumor progression and survival by influencing key signaling pathways such as the mTOR pathway.[5][6][7] These application notes provide a comprehensive guide for studying the effects of this compound in the U-87 MG human glioblastoma and MDA-MB-231 human breast adenocarcinoma cell lines. U-87 MG cells are known to have high BCAT1 expression, while MDA-MB-231 cells exhibit high BCAT2 expression.
While studies have shown that this compound effectively inhibits BCAT activity, leading to an increase in extracellular BCAA levels, it has been reported to not significantly inhibit the proliferation of U-87 MG and MDA-MB-231 cells in standard culture conditions. This suggests its primary utility in these cell lines is as a chemical probe to investigate the downstream consequences of BCAT1/2 inhibition on cellular signaling and metabolism, rather than as a direct cytotoxic agent.
Data Presentation
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of this compound.
Table 1: In Vitro Biochemical Activity of this compound
| Target | IC50 (nM) |
| BCAT1 | 31 |
| BCAT2 | 153 |
Data sourced from MedchemExpress and Selleck Chemicals.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| U-87 MG | BCAA Reduction | 358 |
| MDA-MB-231 | BCAA Reduction | 874 |
This IC50 value represents the concentration of this compound required to achieve a 50% reduction in the consumption of branched-chain amino acids by the cells. Data sourced from MedchemExpress.[1]
Signaling Pathways and Experimental Workflows
BCAT1/2 and Downstream mTOR Signaling Pathway
The diagram below illustrates the role of BCAT1 and BCAT2 in BCAA metabolism and the subsequent influence on the mTOR signaling pathway. Inhibition of BCAT1/2 by this compound is expected to increase intracellular BCAA levels, which can lead to the activation of mTORC1.
Caption: BCAT1/2 and mTOR Signaling Pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the effects of this compound on U-87 MG and MDA-MB-231 cells.
Caption: Experimental Workflow for this compound.
Experimental Protocols
Cell Culture Protocols
a) U-87 MG Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1 mM sodium pyruvate.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Rinse the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+ and Mg2+.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Seed cells into new culture flasks at a ratio of 1:2 to 1:5.
-
Change the medium every 2-3 days.
-
b) MDA-MB-231 Cell Culture
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere without CO2 .[8] The flask caps should be kept loose to allow for gas exchange with the ambient air.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Rinse the cell monolayer with sterile DPBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes.[8]
-
Neutralize the trypsin with complete growth medium.
-
Gently collect the cells and centrifuge at 150-400 x g for 8-12 minutes.[8]
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:2 to 1:3.
-
Change the medium every 2-3 days.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed U-87 MG or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
BCAA Measurement Assay
This protocol outlines a general method for measuring intracellular BCAA levels. Commercially available kits are recommended for ease of use.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described above.
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of cold BCAA assay buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Homogenize or sonicate the samples on ice.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
-
BCAA Quantification:
-
Use a commercial BCAA assay kit (colorimetric or fluorometric) following the manufacturer's instructions.
-
Briefly, this involves preparing a standard curve with a known concentration of leucine.
-
The cell lysate is added to a reaction mix containing enzymes that catalyze the conversion of BCAAs, leading to the production of a detectable signal (e.g., color or fluorescence).
-
The signal is proportional to the amount of BCAA in the sample.
-
Western Blot Analysis for mTOR Pathway Activation
This protocol is for analyzing the phosphorylation status of key proteins in the mTOR pathway.
-
Protein Extraction:
-
Seed cells in 60 mm or 100 mm dishes and treat with this compound.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations and mix with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identify BCAT1 plays an oncogenic role and promotes EMT in KIRC via single cell RNA-seq and experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deficiency of BCAT2-mediated branched-chain amino acid catabolism promotes colorectal cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photometric assay for measuring the intracellular concentration of branched-chain amino acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BAY-0069 in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The metabolic reprogramming of cancer cells is a hallmark of GBM, presenting novel therapeutic opportunities. One such target is the branched-chain amino acid transaminase 1 (BCAT1), which is overexpressed in many cancers, including glioblastoma, and plays a crucial role in tumor metabolism and growth.[1] BAY-0069 is a potent and selective dual inhibitor of BCAT1 and its mitochondrial isoform, BCAT2. This document provides detailed application notes and protocols for the use of this compound in glioblastoma research, summarizing its mechanism of action, in vitro effects, and potential therapeutic strategies.
Mechanism of Action of BCAT1 in Glioblastoma
BCAT1 catalyzes the first step in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine), transferring their amino group to α-ketoglutarate (α-KG) to produce glutamate and the corresponding branched-chain α-ketoacids (BCKAs). In glioblastoma, particularly in isocitrate dehydrogenase (IDH) wild-type tumors, BCAT1 is overexpressed and contributes to tumorigenesis through several mechanisms:
-
Metabolic Reprogramming: By consuming α-KG, BCAT1 can alter the cellular α-KG/succinate ratio, potentially impacting the activity of α-KG-dependent dioxygenases, including histone and DNA demethylases, thereby influencing the epigenetic landscape of the tumor.
-
Glutamate Production: The glutamate produced by the BCAT1 reaction can be secreted by glioblastoma cells, contributing to excitotoxicity in the tumor microenvironment and promoting tumor invasion.
-
Tumor Microenvironment Modulation: BCAT1 expression in glioblastoma has been linked to an immunosuppressive tumor microenvironment. Knockout of BCAT1 has been shown to increase the infiltration of CD8+ cytotoxic T-cells, suggesting a role for BCAT1 in immune evasion.
-
Cell Plasticity: BCAT1 expression helps maintain the poorly differentiated and plastic state of glioblastoma cells, preventing them from undergoing differentiation.
In Vitro Application of this compound
This compound serves as a valuable chemical probe to investigate the role of BCAT1/2 in glioblastoma biology.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| BCAT1 IC50 | 31 nM | Biochemical Assay | [1] |
| BCAT2 IC50 | 153 nM | Biochemical Assay | [1] |
| Cellular BCAT1 IC50 | 358 nM | U-87 MG | [1] |
| Effect on Proliferation | No inhibition | U-87 MG | [1] |
Key Findings from In Vitro Studies
-
Target Engagement: this compound effectively inhibits BCAT1 and BCAT2 activity in biochemical assays. In cellular assays using the U-87 MG glioblastoma cell line, this compound demonstrates target engagement by increasing the intracellular levels of BCAAs, which accumulate due to the inhibition of their catabolism.[1]
-
Lack of Anti-proliferative Effect: Notably, despite potent inhibition of BCAT1/2, this compound does not exhibit anti-proliferative effects on U-87 MG glioblastoma cells when used as a single agent in standard cell culture conditions.[1] This suggests that direct inhibition of BCAT1/2 alone is insufficient to halt glioblastoma cell growth in vitro, highlighting the metabolic plasticity of these tumors.
Experimental Protocols
BCAT Activity Assay
This protocol is adapted from a method to measure BCAT activity in cell lysates.
Objective: To determine the enzymatic activity of BCAT1 and the inhibitory effect of compounds like this compound.
Principle: The assay measures the production of glutamate from the transamination of a BCAA and α-KG. The glutamate is then converted back to α-KG by glutamate dehydrogenase (GDH), a reaction that involves the reduction of NAD+ to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is proportional to the BCAT activity.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 10% glycerol, 1% Triton X-100, pH 7.5, with protease inhibitors)
-
Reaction buffer (100 mM Tris-HCl, pH 8.0, 200 mM hydrazine hydrate)
-
L-Leucine solution (100 mM)
-
α-Ketoglutarate (α-KG) solution (50 mM)
-
β-NAD+ solution (20 mM)
-
Glutamate dehydrogenase (GDH) solution (500 units/mL)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture glioblastoma cells (e.g., U-87 MG) to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a master mix containing reaction buffer, L-leucine, α-KG, β-NAD+, and GDH.
-
In a 96-well plate, add 20-50 µg of cell lysate per well.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve (V = ΔAbs/Δt).
-
BCAT activity can be expressed as nmol of NADH produced per minute per mg of protein.
-
For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to BCAT1 in intact glioblastoma cells.
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. By heating intact cells treated with a ligand and then quantifying the amount of soluble target protein, a shift in the melting temperature (Tm) indicates target engagement.
Materials:
-
Glioblastoma cells (e.g., U-87 MG)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blot reagents and antibodies against BCAT1 and a loading control (e.g., GAPDH)
Procedure:
-
Compound Treatment:
-
Treat cultured glioblastoma cells with a desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by Western blotting using an anti-BCAT1 antibody.
-
Use a loading control to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for BCAT1 at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble BCAT1 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Potential Therapeutic Strategy: Synthetic Lethality
While this compound alone does not inhibit glioblastoma cell proliferation, preclinical studies using other BCAT1 inhibitors have revealed a potential synthetic lethal strategy.
Concept: Combining a BCAT1 inhibitor with a cell-permeable form of α-ketoglutarate (e.g., dimethyl α-ketoglutarate) has been shown to induce cell death in IDH wild-type glioblastoma cells.
Mechanism: Inhibition of BCAT1 leads to the accumulation of BCAAs and a depletion of glutamate produced via this pathway. The addition of exogenous α-KG is thought to create a metabolic crisis, the exact mechanisms of which are still under investigation but may involve disruption of redox balance or other metabolic pathways dependent on BCAA metabolism.
Preclinical Evidence (with other BCAT1 inhibitors):
-
In vitro studies have demonstrated that the combination of a BCAT1 inhibitor and α-KG significantly reduces the viability of glioblastoma cells.
-
In vivo studies using patient-derived xenograft models of glioblastoma have shown that this combination therapy can inhibit tumor growth.
This synthetic lethal approach represents a promising avenue for the therapeutic application of BCAT1 inhibitors like this compound in glioblastoma and warrants further investigation.
Preclinical In Vivo Studies
To date, there are no published preclinical in vivo studies specifically evaluating this compound in glioblastoma models. However, studies involving the genetic knockdown of BCAT1 or the use of other BCAT1 inhibitors like gabapentin have provided proof-of-concept for targeting this pathway in vivo.
-
BCAT1 Knockdown: In orthotopic xenograft models of glioblastoma, the knockdown of BCAT1 has been shown to reduce tumor growth and increase survival.
-
Gabapentin: Treatment with gabapentin, a less potent BCAT1 inhibitor, has been shown to reduce glutamate release from glioma cells and inhibit cell proliferation in vitro.
These findings suggest that effective inhibition of BCAT1 in the in vivo setting could have therapeutic benefits. Future preclinical studies with this compound are needed to evaluate its brain penetrance, target engagement in vivo, and efficacy in glioblastoma models, both as a single agent and in combination therapies.
Conclusion
This compound is a potent and selective tool for studying the function of BCAT1/2 in glioblastoma. While it does not exhibit single-agent anti-proliferative activity in vitro, it is invaluable for elucidating the role of BCAA metabolism in tumor biology. The emerging concept of synthetic lethality through the combination of BCAT1 inhibition and α-KG supplementation offers a promising therapeutic strategy that could be explored with this compound. The detailed protocols provided herein will aid researchers in utilizing this compound to further investigate the therapeutic potential of targeting BCAA metabolism in glioblastoma.
References
Application Notes and Protocols for Studying Branched-Chain Amino Acid Metabolism with BAY-0069
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, nutrient sensing, and energy homeostasis. The catabolism of BCAAs is initiated by branched-chain amino acid transaminases (BCATs), which exist in two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[1] These enzymes catalyze the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs). Dysregulation of BCAA metabolism has been implicated in various diseases, including cancer, metabolic disorders, and neurological conditions.
BAY-0069 is a potent, cell-permeable, dual inhibitor of both BCAT1 and BCAT2, making it a valuable chemical probe to investigate the roles of these enzymes in health and disease.[2][3][4][5][6][7] These application notes provide detailed protocols for utilizing this compound to study BCAA metabolism in various experimental settings. A corresponding negative control, BAY-771, is also available to help distinguish on-target from off-target effects.[2][5][6]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | BCAT1 | BCAT2 | U-87 MG Cells (High BCAT1) | MDA-MB-231 Cells (High BCAT2) |
| Biochemical IC50 | 31 nM | 153 nM | - | - |
| Cellular Leucine Consumption IC50 | - | - | 358 nM | 874 nM |
Data compiled from supplier information and primary publications.[3][4]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Route of Administration | Dose | Blood Clearance (CLblood) | Volume of Distribution (Vss) | Terminal Half-life (t1/2) | Oral Bioavailability (F%) |
| Intravenous (i.v.) | 0.3 mg/kg | 0.11 L/h/kg | Moderate | Intermediate | - |
| Oral (p.o.) | 0.6 mg/kg | - | - | - | High |
Pharmacokinetic data for male Wistar rats.[2][3]
Signaling Pathways and Experimental Workflows
Caption: BCAA catabolic pathway and points of inhibition by this compound.
Caption: General workflow for studying BCAA metabolism using this compound.
Experimental Protocols
BCAT Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from methods that continuously monitor NADH oxidation.[8] Transamination of a BCAA with α-ketoglutarate produces a BCKA. The BCKA is then reduced back to the BCAA by leucine dehydrogenase, a reaction that consumes NADH, which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human BCAT1 or BCAT2 enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
L-Leucine (or other BCAA)
-
α-Ketoglutarate
-
Leucine Dehydrogenase (LeuDH)
-
NADH
-
Ammonium Chloride (NH4Cl)
-
This compound and BAY-771 (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometric plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing L-Leucine (final concentration 10 mM), α-Ketoglutarate (final concentration 5 mM), NADH (final concentration 0.25 mM), NH4Cl (final concentration 50 mM), and LeuDH (final concentration 1 U/mL).
-
Prepare Inhibitor Dilutions: Serially dilute this compound and BAY-771 in DMSO, then further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤1%.
-
Set up the Reaction:
-
Add 20 µL of the inhibitor dilutions (or vehicle control) to the appropriate wells of the 96-well plate.
-
Add 160 µL of the Reagent Mix to each well.
-
To initiate the reaction, add 20 µL of BCAT1 or BCAT2 enzyme solution (pre-diluted in Assay Buffer to an appropriate concentration).
-
-
Measure Absorbance: Immediately place the plate in the reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Data Analysis: Calculate the rate of NADH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.
Cellular BCAA Consumption Assay
This protocol measures the ability of cells to take up and metabolize BCAAs from the culture medium. Inhibition of BCAT activity by this compound will lead to a decrease in BCAA consumption.
Materials:
-
Cells of interest (e.g., U-87 MG glioblastoma, MDA-MB-231 breast cancer)
-
Complete culture medium
-
This compound and BAY-771 (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
BCAA quantification method (e.g., LC-MS/MS, GC-MS, or a commercial colorimetric assay kit).[2][9][10][11]
Procedure:
-
Cell Seeding: Seed cells in 12-well or 24-well plates at a density that allows them to be ~70-80% confluent at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, BAY-771, or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24-48 hours).
-
Sample Collection:
-
At the end of the incubation, collect a sample of the conditioned culture medium from each well.
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for subsequent protein quantification.
-
-
BCAA Quantification:
-
Centrifuge the collected medium samples to remove any cellular debris.
-
Measure the concentration of BCAAs (leucine, isoleucine, valine) in the medium using your chosen method. Commercial kits provide a straightforward colorimetric readout.[9][10][11][12][13] For more sensitive and specific quantification, LC-MS/MS or GC-MS is recommended.[2][14][15][16]
-
-
Data Analysis: Normalize the BCAA concentration in the medium to the total protein content of the corresponding cell lysate. Calculate the amount of BCAA consumed (Initial BCAA concentration - Final BCAA concentration). Determine the IC50 of this compound for BCAA consumption.
Western Blotting for BCAA Signaling Pathway Analysis
BCAAs, particularly leucine, are known to activate the mTOR signaling pathway. This protocol allows for the analysis of key proteins in this pathway following BCAT inhibition.
Materials:
-
Treated cell lysates from Protocol 2
-
RIPA buffer with protease and phosphatase inhibitors[17]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-BCAT1, anti-BCAT2, anti-β-actin or GAPDH). A sampler kit for BCAA metabolism antibodies is commercially available.[1]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[17][18]
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.[17]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Imaging: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
Data Analysis: Perform densitometry analysis on the protein bands using appropriate software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin or GAPDH).
References
- 1. Branched-Chain Amino Acid Metabolism Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. BCAA-Glo™ Assay | Branched Chain Amino Acid Assay | BCAA Assay Kit [worldwide.promega.com]
- 11. Branched Chain Amino Acid Assay Kit [cellbiolabs.com]
- 12. Cell Biolabs Inc Branched Chain Amino Acid Assay Kit, 192 assays, Quantity: | Fisher Scientific [fishersci.com]
- 13. biocompare.com [biocompare.com]
- 14. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. Branched-chain amino acids administration suppresses endurance exercise-related activation of ubiquitin proteasome signaling in trained human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Branched-Chain Amino Acid Supplementation Alters the Abundance of Mechanistic Target of Rapamycin and Insulin Signaling Proteins in Subcutaneous Adipose Explants from Lactating Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]
BAY-0069 experimental design for PPARγ target gene analysis
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a critical role as a master regulator of adipogenesis, lipid metabolism, and inflammation.[1][2] It forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes.[2] The transcriptional activity of PPARγ is modulated by the binding of ligands, which causes a conformational change in the receptor, leading to the recruitment of either coactivators for gene activation or corepressors for gene repression.[2]
BAY-0069 is a potent, covalent inverse agonist of PPARγ.[1][3][4] Unlike agonists (e.g., thiazolidinediones like rosiglitazone) which activate PPARγ and recruit coactivators, this compound stabilizes a receptor conformation that preferentially recruits corepressors, such as NCOR1 and NCOR2.[1][4] This action leads to the robust repression of PPARγ target gene expression.[1][4] These application notes provide a detailed experimental framework for researchers to utilize this compound as a chemical probe to investigate the repression of PPARγ target genes, particularly in disease models where PPARγ is hyperactivated, such as in certain types of muscle-invasive bladder cancer.[1][3][4]
Mechanism of Action: PPARγ Inverse Agonism
The diagram below illustrates the differential mechanism of a typical PPARγ agonist versus the inverse agonist this compound. Agonist binding promotes the recruitment of a coactivator complex, leading to the transcription of target genes. In contrast, this compound binding rearranges the activation function-2 (AF-2) helix, creating a binding surface for corepressors, which results in the silencing of target gene transcription.[5]
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BAY-0069 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY-0069 is a potent and selective dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1/2), with IC50 values of 31 nM and 153 nM, respectively.[1][2] It is a valuable chemical probe for studying the role of BCATs in various physiological and pathological processes, including cancer.[3][4][5][6][7] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₄ClF₃N₂O₃ | [8] |
| Molecular Weight | 446.81 g/mol | [1][8] |
| Appearance | Solid | [9] |
| Purity | ≥98% | [9] |
| CAS Number | 2639638-66-5 | [1][9] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥10 mg/mL; 89 mg/mL (199.18 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1][9] |
| Ethanol | ≥10 mg/mL; 89 mg/mL | [1][9] | |
| Water | Insoluble | [1] |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Calculation of Mass: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L × 0.001 L × 446.81 g/mol × 1000 mg/g = 4.4681 mg
-
-
Weighing: Carefully weigh out 4.47 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[2]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][2]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2][3]
-
Visualization of Workflows and Pathways
The following diagrams illustrate the key processes involved in preparing and using this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eubopen.org [eubopen.org]
- 6. researchgate.net [researchgate.net]
- 7. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols: In Vivo Administration and Dosage of BAY-0069
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of BAY-0069, a potent and selective dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1/2). The following protocols and data have been compiled from preclinical pharmacokinetic studies to guide researchers in designing in vivo experiments.
Overview
This compound is a (trifluoromethyl)pyrimidinedione-based compound that acts as a chemical probe for studying the function of BCAT1/2.[1][2] These enzymes are crucial in the catabolism of branched-chain amino acids (BCAAs) and have been implicated in various pathological conditions, including cancer.[2][3] The information presented here summarizes key pharmacokinetic parameters and provides detailed protocols for the administration of this compound in rodent models.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic (PK) parameters of this compound in rats and mice, as determined in preclinical studies.
Table 1: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Administration Route & Dosage |
| Blood Clearance (CLblood) | 0.64 L/h/kg | 0.3 mg/kg (Intravenous) |
| Volume of Distribution (Vss) | 0.25 L/kg | 0.3 mg/kg (Intravenous) |
| Terminal Half-life (t1/2) | 1.6 h | 0.3 mg/kg (Intravenous) |
| Normalized AUC (AUCnorm) | 2.9 kg·h/L | 0.3 mg/kg (Intravenous) |
| Normalized AUC (AUCnorm) | 2.5 kg·h/L | 0.6 mg/kg (Oral) |
| Oral Bioavailability (F) | 89% | 0.6 mg/kg (Oral) |
| Unbound Fraction (fu) in Plasma | 0.055% | N/A |
Data sourced from in vivo pharmacokinetic studies in rats.[1]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Administration Route & Dosage |
| Unbound Fraction (fu) in Plasma | 0.14% | N/A |
| Unbound Brain-to-Plasma Partition Ratio (Kpuu, brain) | 0.22 | N/A |
| Plasma Levels | Overproportional increase with dose | 25, 50, and 100 mg/kg (Oral) |
Data sourced from in vivo pharmacokinetic studies in female NMRI nude mice.[1]
Experimental Protocols
The following are detailed methodologies for in vivo administration of this compound based on published preclinical studies.
Intravenous (i.v.) Administration Protocol in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., a mixture of saline, PEG400, and ethanol)
-
Male Wistar rats
-
Syringes and infusion sets
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Formulation: Prepare a solution of this compound in a suitable vehicle at a concentration for a final dose of 0.3 mg/kg.
-
Animal Preparation: Acclimate male Wistar rats to the laboratory conditions. On the day of the experiment, record the body weight of each animal.
-
Administration: Administer the this compound formulation intravenously via the tail vein at a dose of 0.3 mg/kg.[1]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life from the plasma concentration-time data.
Oral (p.o.) Administration Protocol in Rats and Mice
Objective: To assess the oral bioavailability and pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose in water)
-
Male Wistar rats or female NMRI nude mice
-
Oral gavage needles
-
Blood collection supplies
-
Analytical equipment for bioanalysis
Procedure:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle.
-
Animal Preparation: Acclimate the animals to the laboratory environment. Fast the animals overnight before dosing, with water available ad libitum. Record the body weight of each animal.
-
Administration:
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation and Bioanalysis: Follow the same procedures as described for the intravenous study.
-
Pharmacokinetic Analysis: Determine the plasma concentration-time profile and calculate relevant pharmacokinetic parameters, including oral bioavailability (F) by comparing with intravenous data.
Visualizations
Signaling Pathway of BCAT and Inhibition by this compound
Caption: Mechanism of this compound action on BCAA catabolism.
Experimental Workflow for In Vivo Pharmacokinetic Studies
References
- 1. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for BAY-0069 and its Negative Control BAY-771
Introduction
BAY-0069 is a potent, cell-permeable, dual inhibitor of branched-chain amino acid transaminase 1 and 2 (BCAT1 and BCAT2).[1][2][3] These enzymes are critical for the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, a pathway implicated in the metabolism of various cancers.[4][5] To ensure that the observed biological effects are due to the specific inhibition of BCAT1/2, it is crucial to use this compound in conjunction with its structurally similar but biologically inactive negative control, BAY-771.[6] BAY-771 shows significantly weaker activity against BCAT1/2, making it an ideal tool to differentiate on-target effects from potential off-target or compound-specific artifacts.[7]
These application notes provide detailed protocols for the use of this compound and BAY-771 in biochemical and cellular assays, guidelines for data interpretation, and key quantitative data to aid in experimental design.
Signaling Pathway and Mechanism of Action
BCAT enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain alpha-keto acids (BCKAs), utilizing α-ketoglutarate as the amino group acceptor to produce glutamate.[1][4] this compound inhibits this initial step in BCAA catabolism, leading to a decrease in glutamate production and BCKA formation from BCAA sources.
Data Presentation
Table 1: Biochemical Potency and Selectivity
This table summarizes the in vitro inhibitory activity of this compound and BAY-771 against BCAT1, BCAT2, and other related enzymes.
| Compound | Target | IC50 (nM) | Fold-Selectivity (BAY-771/BAY-0069) | Source |
| This compound | BCAT1 | 27 - 31 | \multirow{2}{}{~224x} | [2][3] |
| BAY-771 | BCAT1 | 6,500 | ||
| This compound | BCAT2 | 130 - 153 | \multirow{2}{}{~76x} | [3][8] |
| BAY-771 | BCAT2 | 10,800 | ||
| This compound | GOT1 / GOT2 | >50,000 | - | [9] |
| This compound | Kinase/Protease Panels | >10,000 (most targets) | - | [9] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Cellular Activity
This table presents the potency of this compound and BAY-771 in cell-based mechanistic assays that measure BCAA consumption.
| Compound | Cell Line | Key Target Expressed | Cellular IC50 (nM) | Fold-Selectivity (BAY-771/BAY-0069) | Source |
| This compound | U-87 MG | High BCAT1 | 358 | \multirow{2}{*}{~17x} | [8] |
| BAY-771 | U-87 MG | High BCAT1 | 6,200 | ||
| This compound | MDA-MB-231 | High BCAT2 | 874 | - | [10][8] |
Cellular IC50 values represent the concentration of the compound required to inhibit 50% of BCAA consumption in cells.
Application Notes
1. Importance of the Negative Control
To validate that an observed phenotype is a direct result of BCAT1/2 inhibition, experiments should be run in parallel with this compound and its negative control, BAY-771.[7] An on-target effect should be observed with this compound at its effective concentration but not with BAY-771 at the same or even higher concentrations.[11][12]
2. Compound Handling and Storage
-
Storage: Store both compounds as dry powders or as concentrated stock solutions in DMSO (e.g., 10 mM) at -20°C or -80°C.[10]
-
Solubility: this compound is soluble in DMSO up to at least 10 mM.[3][10]
-
Stability: To maintain compound integrity, limit the number of freeze-thaw cycles of stock solutions to a minimum. Aliquot stocks into single-use volumes.[10]
3. Cell-Based Assay Considerations
-
Serum Concentration: this compound exhibits high plasma protein binding.[10] For cellular assays, it is strongly recommended to use serum-free or low-serum (e.g., <1%) conditions to ensure that the free concentration of the compound is sufficient to engage the target.
-
Concentration Range: Use a dose-response curve to determine the optimal concentration. Based on cellular IC50 data, a starting range for this compound could be 10 nM to 10 µM. BAY-771 should be tested at the same concentrations to confirm its lack of activity.
-
Cell Line Selection: Choose cell lines with documented expression of BCAT1 (e.g., U-87 MG glioblastoma) or BCAT2 (e.g., MDA-MB-231 breast cancer) to study the effects of isoform-preferential inhibition.[10]
Experimental Protocols
Protocol 1: Biochemical BCAT1/2 Inhibition Assay
This protocol is based on a coupled-enzyme assay that measures NADH consumption.[1] BCAT activity produces α-ketoisocaproate (from leucine), which is then reduced by leucine dehydrogenase (LeuDH), oxidizing NADH to NAD+. The decrease in NADH is monitored by fluorescence (Ex: 340 nm, Em: 460 nm).
Methodology:
-
Prepare Reagents: Prepare an assay buffer containing substrates (e.g., L-leucine, α-ketoglutarate) and the coupling enzyme system components (NADH, Leucine Dehydrogenase).
-
Compound Preparation: Perform serial dilutions of this compound and BAY-771 in DMSO, followed by a final dilution into the assay buffer. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor or no-enzyme wells as a positive control (100% inhibition).
-
Assay Plate Setup: Add the assay buffer mix to the wells of a microplate (e.g., 384-well).
-
Add Compounds: Transfer the diluted compounds (this compound, BAY-771) and controls to the assay plate.
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add the BCAT1 or BCAT2 enzyme to all wells to start the reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence of NADH.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular BCAA Consumption Assay
This protocol measures the amount of BCAAs remaining in the cell culture medium after treatment with the inhibitors. A decrease in BCAA consumption reflects BCAT inhibition.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 8. bayer.com [bayer.com]
- 9. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of BAY-0069: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing BAY-0069, a potent dual inhibitor of Branched-Chain Amino Acid Transaminases (BCAT1/2) and a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) inverse agonist. Due to its hydrophobic nature, this compound can present solubility challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a lipophilic molecule, a characteristic common among kinase inhibitors designed to interact with the hydrophobic ATP-binding pocket of their target enzymes. This inherent property leads to low solubility in aqueous buffers, which can pose challenges for in vitro and in vivo studies.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower. To mitigate this, it is crucial to use a carefully optimized solvent system and dilution procedure. The troubleshooting guide below provides several strategies to address this.
Q3: What is the maximum achievable concentration of this compound in common solvent systems?
A3: The solubility of this compound is highly dependent on the solvent composition. The table below summarizes reported solubility data in various vehicles.
Quantitative Solubility Data
| Solvent System | Achievable Concentration | pH | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.60 mM) | N/A | A clear solution can be achieved. Heat and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.60 mM) | N/A | A clear solution can be achieved.[1] |
| 1% DMSO in PBS Buffer | Quantifiable | 6.5 | Used for determining aqueous solubility. The exact saturation point is not specified but was quantifiable by HPLC-UV.[2] |
| DMSO | 89 mg/mL (199.18 mM) | N/A | Use fresh, moisture-free DMSO for optimal solubility.[3] |
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Aqueous-Based)
This protocol is suitable for preparing a clear solution of this compound for administration.
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in DMSO to constitute 10% of the final volume.
-
Addition of Co-solvents: Sequentially add PEG300 to 40% of the final volume and Tween-80 to 5% of the final volume. Ensure the solution is clear after each addition.
-
Final Dilution: Add saline to reach the final desired volume (45% of the total).
-
Homogenization: If any precipitation or phase separation is observed, gently warm the solution and/or sonicate until it becomes clear.[1]
-
Storage: For short-term storage, keep the solution at 4°C. For longer-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vivo Administration (Oil-Based)
This protocol provides an alternative formulation using corn oil.
-
Initial Dissolution: Dissolve this compound in DMSO to make up 10% of the final volume.
-
Final Dilution: Add corn oil to make up the remaining 90% of the final volume and mix thoroughly.
-
Homogenization: Ensure a clear solution is formed. Sonication can be used to aid dissolution.[1]
-
Storage: Store as described in Protocol 1.
Protocol 3: Determination of Aqueous Solubility
This method can be used to assess the solubility of this compound in an aqueous buffer.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Dilution in Buffer: Add the DMSO stock solution to PBS buffer (pH 6.5) to a final DMSO concentration of 1%.
-
Equilibration: Shake the solution for 24 hours at room temperature.
-
Separation of Undissolved Compound: Remove any undissolved material by filtration or centrifugation.
-
Quantification: Analyze the concentration of dissolved this compound in the filtrate or supernatant using a validated HPLC-UV method.[2]
Signaling Pathways of this compound
BCAT1/2 Inhibition Pathway
This compound inhibits BCAT1 (cytosolic) and BCAT2 (mitochondrial), which are the first enzymes in the branched-chain amino acid (BCAA) catabolism pathway. This inhibition blocks the conversion of BCAAs (Leucine, Isoleucine, Valine) and α-ketoglutarate into branched-chain keto acids (BCKAs) and glutamate. This disruption of BCAA metabolism has been shown to impact downstream signaling pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, which are crucial for cell growth and proliferation.
PPARγ Inverse Agonist Pathway
As a PPARγ inverse agonist, this compound binds to the PPARγ nuclear receptor. This binding induces a conformational change in the receptor that favors the recruitment of corepressor proteins (e.g., NCoR, SMRT) over coactivator proteins. This corepressor-bound complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the repression of target gene transcription.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Experiments with BAY-0069
Welcome to the technical support center for BAY-0069. This guide is designed for researchers, scientists, and drug development professionals to facilitate successful experiments using this potent and cell-permeable BCAT1/2 inhibitor. While this compound was developed to have excellent cell permeability[1], this guide provides troubleshooting advice for common experimental pitfalls that might be misinterpreted as poor cellular uptake, alongside detailed protocols and FAQs to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent, selective, and dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2).[1][2][3][4][5] These enzymes are critical in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. By inhibiting BCAT1/2, this compound blocks the conversion of BCAAs to their respective branched-chain keto acids (BCKAs), leading to an increase in intracellular BCAA levels.[1][2]
Q2: Is poor cellular uptake a known issue for this compound?
No, extensive preclinical data indicates that this compound was specifically optimized for and exhibits good cell permeability and high cellular activity.[1][2] Studies have demonstrated its high permeability in Caco-2 cell monolayers, a standard model for assessing intestinal absorption and permeability of small molecules.[1] If you are observing a lack of cellular effect, it is more likely due to experimental conditions, compound handling, or other factors rather than inherent poor permeability of the molecule.
Q3: What solvent should I use to prepare my this compound stock solution?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: At what concentration should I use this compound in my cellular assays?
The effective concentration will vary depending on the cell line and the specific assay. The biochemical IC50 values for this compound are in the nanomolar range. However, in cellular mechanistic assays measuring BCAA levels, IC50 values are slightly higher but still potent.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[7]
Troubleshooting Guide: Apparent Poor Cellular Uptake
If your experimental results suggest a lack of this compound activity, consult the following troubleshooting guide before concluding that cellular uptake is poor.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Cellular Effect | Compound Degradation: Improper storage or handling can lead to compound degradation. | Store stock solutions at -80°C.[6] Avoid repeated freeze-thaw cycles.[8] Prepare fresh dilutions from the stock solution for each experiment. |
| Precipitation: The compound may precipitate out of the aqueous culture medium, especially at high concentrations. | Visually inspect the medium for any precipitate after adding the compound. Thaw stock solutions slowly and vortex gently before use.[8] Consider using a lower concentration or a different formulation if solubility is an issue. | |
| Incorrect Dosage: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response curve, starting from low nanomolar to micromolar concentrations, to determine the EC50 for your desired phenotype.[7] | |
| High Discrepancy Between Biochemical and Cellular IC50 | Assay Sensitivity: The cellular assay may not be sensitive enough to detect subtle changes at low inhibitor concentrations. | Ensure your cellular assay is validated and optimized. For BCAT1/2 inhibition, measuring the accumulation of BCAAs (e.g., leucine) in the cell medium is a direct and sensitive readout of target engagement.[3] |
| Cell Line Characteristics: Different cell lines may have varying levels of BCAT1/2 expression or other compensatory mechanisms. | Characterize the expression level of BCAT1 and BCAT2 in your cell line of choice. | |
| Unexpected Cellular Toxicity | Off-Target Effects: At very high concentrations, small molecule inhibitors can exhibit off-target effects.[7] | Use the lowest effective concentration determined from your dose-response studies. Include a structurally related negative control, such as BAY-771, if available, to differentiate on-target from off-target effects.[1][3] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is well below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human BCAT1 | Biochemical | 28 | [1] |
| Human BCAT2 | Biochemical | 14 | [1] |
| Human PPARγ | - | 6.3 | [6] |
| Mouse PPARγ | - | 24 | [6] |
| U-87 MG Cells | Cellular BCAA | 190 | [1] |
| MDA-MB-231 Cells | Cellular BCAA | 130 | [1] |
Table 2: Permeability and Pharmacokinetic Properties of this compound
| Parameter | Value | Notes | Reference |
| Caco-2 Permeability (Papp, A→B) | High | No indication of efflux | [1] |
| Human Liver Microsomal Stability | High | High predicted oral bioavailability | [6] |
| Rat Hepatocyte Stability | Moderate | Moderate predicted oral bioavailability | [1] |
Experimental Protocols & Workflows
Protocol 1: Assessing Cellular Target Engagement of this compound
Objective: To quantify the inhibition of BCAT activity in intact cells by measuring the accumulation of branched-chain amino acids (BCAAs) in the cell culture medium.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., U-87 MG or MDA-MB-231) in a suitable multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in fresh cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours). This duration may need to be optimized.
-
Sample Collection: After incubation, collect the cell culture medium from each well.
-
Quantification: Analyze the concentration of a specific BCAA (e.g., leucine) in the collected medium using a suitable analytical method, such as LC-MS/MS or a commercially available BCAA assay kit.
-
Data Analysis: Plot the BCAA concentration against the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Signaling Pathway Diagram
The diagram below illustrates the central role of BCAT1/2 in branched-chain amino acid metabolism and how this compound intervenes in this pathway.
References
- 1. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Item - BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - American Chemical Society - Figshare [acs.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of BAY-0069 and how to test for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and testing the potential off-target effects of BAY-069, a potent dual inhibitor of Branched-Chain Amino Acid Transaminases (BCAT1/2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAY-069?
BAY-069 is a potent and selective dual inhibitor of both BCAT1 and BCAT2.[1][2] These enzymes are critical in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][2] By inhibiting BCAT1/2, BAY-069 blocks the conversion of BCAAs to their respective branched-chain keto acids (BCKAs), which plays a role in various cellular processes, including cancer metabolism.[1][2]
Q2: What is known about the off-target profile of BAY-069?
BAY-069 has demonstrated a high degree of selectivity in several screening panels.[3][4] It has been evaluated against a panel of 30 kinases and 30 proteases, where it showed no significant inhibitory activity (IC50 > 10 µM), with the exception of one protease (IC50 = 6 µM) and one kinase (IC50 = 2 µM).[4] Furthermore, a broader safety screen against 77 different targets revealed no significant off-target binding.[3]
Q3: My experimental results are unexpected. Could off-target effects of BAY-069 be the cause?
While BAY-069 is highly selective, unexpected results could potentially stem from off-target effects, especially at high concentrations.[5] Consider the following troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that BAY-069 is inhibiting BCAT1/2 in your experimental system. This can be done by measuring the levels of BCAAs in your cell culture medium, as a decrease in BCAA consumption is indicative of BCAT activity.[1]
-
Titrate Your Dose: Use the lowest effective concentration of BAY-069 to minimize the potential for off-target effects.
-
Use a Negative Control: A structurally similar but inactive compound can help differentiate on-target from off-target effects. BAY-771 has been developed as a negative control for BAY-069.[2][4]
-
Consider Compensatory Pathways: Inhibition of a metabolic pathway can sometimes lead to the activation of compensatory signaling pathways.[5]
Troubleshooting Guide
Issue: High levels of cytotoxicity observed at effective concentrations of BAY-069.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Effects | 1. Perform a kinome-wide or broader enzymatic screen to identify unintended targets. 2. Compare the phenotype with that of other, structurally distinct BCAT1/2 inhibitors. | 1. Identification of any unintended molecular targets. 2. If cytotoxicity persists across different inhibitor scaffolds, it may be an on-target effect. |
| Compound Solubility | 1. Verify the solubility of BAY-069 in your specific cell culture medium. 2. Always include a vehicle-only control to rule out solvent-induced toxicity. | Prevention of compound precipitation, which can cause non-specific cellular stress. |
| On-target Toxicity | The observed cytotoxicity may be a direct result of BCAT1/2 inhibition in your specific cell model. | Further investigation into the role of BCAA metabolism in cell viability is warranted. |
Quantitative Data Summary
The selectivity of BAY-069 has been assessed against various protein families. The following table summarizes the publicly available data.
| Target Panel | Number of Targets | Results |
| Kinase Panel | 30 | All IC50 > 7 µM, with one hit at 2 µM.[3][4] |
| Protease Panel | 30 | All IC50 > 10 µM, with one hit at 6 µM.[3][4] |
| Aspartate Transaminases (GOT1 & GOT2) | 2 | No activity detected (IC50 > 50 µM).[4] |
| General Safety Screen (Eurofins) | 77 | No relevant activity >50% inhibition.[3] |
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Kinase Identification
This protocol outlines a general method for identifying off-target kinase interactions.
Objective: To determine the selectivity of BAY-069 against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of BAY-069 (e.g., 10 mM in DMSO). For the assay, prepare a working concentration significantly higher than its on-target IC50 (e.g., 1 µM).[5]
-
Kinase Panel Selection: Utilize a commercially available kinase profiling service that offers a large panel of purified human kinases (e.g., Eurofins, Reaction Biology).
-
Binding or Activity Assay: The service will typically perform either a competition binding assay to measure the displacement of a labeled ligand or a radiometric or fluorescence-based kinase activity assay to measure the inhibition of substrate phosphorylation.[5][6]
-
Data Analysis: The results are usually reported as the percentage of inhibition at a given concentration or as IC50/Ki values for any significant interactions. Calculate a selectivity index by comparing the potency against off-targets to the on-target potency for BCAT1/2.[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of BAY-069 with its intended target (BCAT1/2) and identify potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or a desired concentration of BAY-069 and incubate to allow for target binding.
-
Heating: Heat the cell suspensions at a range of temperatures. Target proteins that are bound to a ligand (like BAY-069) are often stabilized and will not denature until higher temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble BCAT1/2 (and other proteins) at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of BAY-069 indicates target engagement. Unbiased proteomic analysis can reveal other proteins that are also stabilized, indicating potential off-target binding.
Visualizations
Caption: The role of BCAT1/2 in BCAA metabolism and its inhibition by BAY-069.
Caption: A logical workflow for identifying and validating potential off-target effects.
References
Technical Support Center: Interpreting Unexpected Results from BAY-0069 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with BAY-0069. It is critical to first identify which this compound compound you are working with, as the name has been associated with two distinct molecules: a BCAT1/2 inhibitor and a PPARγ inverse-agonist.
Section 1: this compound as a BCAT1/2 Inhibitor
BAY-069 is a potent, dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1/2), which are key enzymes in the catabolism of essential branched-chain amino acids (BCAAs).[1][2][3] Inhibition of BCAT1/2 is expected to increase intracellular BCAA levels and modulate glutamate synthesis.[2] This compound and its negative control, BAY-771, are available through the Structural Genomics Consortium (SGC) Donated Chemical Probes program.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe an increase in intracellular BCAA levels upon treatment with BAY-069, but we do not see an anti-proliferative effect in our cancer cell line. Is this expected?
A1: This is a documented observation. Despite effectively increasing BCAA levels in high BCAT1-expressing (U-87 MG) and high BCAT2-expressing (MDA-MB-231) cell lines, BAY-069 did not inhibit cell proliferation in these specific in vitro models.[1] This suggests that for some cancer cell lines, the inhibition of BCAT1/2 and the subsequent increase in BCAAs are not sufficient to block proliferation.
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that BAY-069 is active in your system by measuring the intended proximal effect, which is the increase in BCAA levels.
-
Cell Line Dependency: The lack of a proliferative phenotype may be specific to the cell line and its metabolic wiring. Consider testing in other cell lines where BCAT1/2 activity is reported to be critical for proliferation.
-
Culture Conditions: The composition of the cell culture medium, particularly the concentration of serum and amino acids, can influence the cellular response to BCAT1/2 inhibition. Some studies have noted weak effects of BCAT1 knockdown on proliferation in vitro.[1]
-
Alternative Endpoints: Investigate other potential downstream effects of BCAT1/2 inhibition beyond proliferation, such as changes in glutamate levels, mTOR signaling, or cellular metabolism.
Q2: We are observing lower than expected efficacy of BAY-069 in our cellular assay. What could be the cause?
A2: Several factors could contribute to lower-than-expected efficacy. BAY-069's activity can be influenced by its physicochemical properties and the specifics of the experimental setup.
Troubleshooting Steps:
-
Compound Stability and Solubility: Ensure that BAY-069 is fully solubilized in your vehicle (e.g., DMSO) and that the final concentration in your assay medium does not lead to precipitation.
-
Protein Binding: BAY-069 exhibits high plasma protein binding.[1] If your culture medium contains high concentrations of serum (e.g., 10% FCS), a significant fraction of the compound may be bound to proteins, reducing its free concentration and apparent potency. Consider using lower serum concentrations if your experimental design allows.
-
Cellular Uptake: While BAY-069 has high permeability in Caco-2 cell monolayers, uptake can vary between cell types.[1]
-
Negative Control: Use the corresponding negative control, BAY-771, to confirm that the observed effects are specific to BCAT1/2 inhibition.[1][2]
Quantitative Data Summary
Table 1: In Vitro Potency and Cellular Activity of BAY-069 (BCAT1/2 Inhibitor)
| Parameter | Value | Species | Assay Type |
| BCAT1 IC₅₀ | Varies by analog (e.g., 15nM for compound 15) | Human | Biochemical Assay |
| BCAT2 IC₅₀ | Varies by analog (e.g., 47nM for compound 15) | Human | Biochemical Assay |
| Cellular BCAA Assay IC₅₀ | Half-maximal inhibitory concentration not exceeded at highest doses in some in vivo studies | Mouse | Cellular Assay |
Data compiled from publicly available research.[1]
Table 2: Pharmacokinetic Properties of BAY-069 (BCAT1/2 Inhibitor)
| Parameter | Value | Species | Notes |
| Metabolic Stability | High | Human Liver Microsomes | Predicted high maximal oral bioavailability. |
| Metabolic Stability | Moderate | Rat Hepatocytes | Predicted moderate maximal oral bioavailability. |
| Caco-2 Permeability | High | - | No indication of efflux. |
| Plasma Protein Binding (fu) | 0.14% | Mouse | fu = fraction unbound. |
| Plasma Protein Binding (fu) | 0.055% | Rat | fu = fraction unbound. |
| Oral Bioavailability | High | Rat | Consistent with predictions from IV clearance. |
Data compiled from publicly available research.[1]
Experimental Protocols
Protocol 1: Cellular BCAA Assay
-
Cell Culture: Plate cells (e.g., U-87 MG or MDA-MB-231) in appropriate growth medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BAY-069 and the negative control, BAY-771, in the assay medium. Replace the growth medium with the compound-containing medium and incubate for the desired time (e.g., 24 hours).
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold PBS, and then add an extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant for analysis.
-
BCAA Quantification: Analyze the levels of leucine, isoleucine, and valine in the supernatant using a suitable method, such as LC-MS/MS.
-
Data Analysis: Normalize the BCAA levels to a measure of cell number or protein concentration. Compare the BCAA levels in treated versus vehicle-treated cells.
Diagrams
Caption: Mechanism of action for BAY-069 as a BCAT1/2 inhibitor.
Section 2: this compound as a PPARγ Inverse-Agonist
This version of this compound is a covalent inverse-agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a ligand-activated nuclear receptor.[4][5] As an inverse-agonist, it is designed to decrease the basal activity of PPARγ by promoting the recruitment of corepressors (e.g., NCOR1, NCOR2) and destabilizing interactions with coactivators (e.g., MED1).[4] This activity is being explored for therapeutic potential in cancers with PPARG amplification, such as muscle-invasive luminal bladder cancer.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are using this compound to inhibit PPARγ activity but see only modest effects on target gene expression in vivo. Why might this be?
A1: This observation is consistent with published data, which describes "modest pharmacodynamic target regulation in vivo" for this compound and related compounds.[5] This is attributed to "imperfect physicochemical properties."[5]
Troubleshooting Steps:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound's in vivo exposure may be limited due to poor solubility and high metabolic clearance in some species.[4] It is crucial to perform PK studies in your model system to ensure that the concentration of this compound at the target tissue is sufficient to engage PPARγ.
-
Dosing and Formulation: Consider optimizing the dosing regimen and vehicle formulation to improve the compound's solubility and bioavailability.
-
Target Gene Selection: Ensure that the PPARγ target genes you are measuring (e.g., FABP4) are robustly regulated by PPARγ in your specific in vivo model.[4]
-
In Vitro vs. In Vivo Discrepancy: Potent in vitro activity does not always translate to in vivo efficacy due to complex physiological factors. The in vitro potency of this compound may not be fully realized in a whole-animal system.[4]
Q2: Our in vitro results with this compound are variable. What could be causing this inconsistency?
A2: In vitro variability can stem from the compound's properties and the assay conditions.
Troubleshooting Steps:
-
Solubility: this compound is reported to be poorly soluble.[4] Ensure consistent and complete solubilization in your stock solutions. Precipitates in the assay can lead to highly variable results.
-
Covalent Mechanism: As a covalent inhibitor, the duration of incubation can significantly impact the observed effect. Ensure that your incubation times are consistent across experiments.
-
Assay System: The choice of assay can influence the outcome. For example, biochemical assays (e.g., corepressor recruitment) may show different maximal efficacy (Emax) compared to cellular reporter assays.[4]
-
Cellular Context: The antiproliferative effects of this compound are cell-line dependent and have been demonstrated in PPARG-amplified cell lines like UM-UC-9.[4] Ensure your chosen cell line is appropriate for studying PPARγ inverse-agonism.
Quantitative Data Summary
Table 3: In Vitro Activity of this compound (PPARγ Inverse-Agonist) and Related Compounds
| Parameter | Value (for related compounds) | Assay Type |
| NCOR2 Recruitment EC₅₀ | Varies by analog (e.g., 0.022 µM for BAY-4931) | TR-FRET Biochemical Assay |
| FABP4 Reporter IC₅₀ | Varies by analog (e.g., 0.024 µM for BAY-4931) | Cellular Reporter Assay |
| UM-UC-9 Proliferation IC₅₀ | Varies by analog (e.g., 0.040 µM for BAY-4931) | Cell Proliferation Assay |
Data for closely related analog BAY-4931 is presented, as specific values for this compound were part of a broader study.[4]
Table 4: Physicochemical and ADME Properties of this compound (PPARγ Inverse-Agonist) and Analogs
| Parameter | Observation | Species/System |
| Solubility | Poorly soluble | pH 6.5 PBS |
| Metabolic Stability | Highly metabolized | Rat Hepatocytes |
| Metabolic Stability | Moderately stable | Human Liver Microsomes |
| Permeability | Low to favorable (analog-dependent) | Caco-2 Assay |
| P-gp Efflux | No signs of efflux | Caco-2 Assay |
Data compiled from publicly available research on the compound series.[4]
Experimental Protocols
Protocol 2: PPARγ Target Gene Expression (RT-qPCR)
-
Cell Culture and Treatment: Plate PPARG-amplified cells (e.g., RT112/84) and treat with various concentrations of this compound for a set time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for a PPARγ target gene (e.g., FABP4) and a housekeeping gene (e.g., RPL30).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to a vehicle control.
Diagrams
Caption: Mechanism of action for this compound as a PPARγ inverse-agonist.
Caption: General troubleshooting workflow for this compound experiments.
References
- 1. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BAY-069 Incubation Time for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BAY-069, a potent dual inhibitor of Branched-Chain Amino Acid Transaminases 1 and 2 (BCAT1/2). Here you will find troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BAY-069?
A1: BAY-069 is a small molecule inhibitor that targets both cytosolic BCAT1 and mitochondrial BCAT2.[1][2] These enzymes are crucial for the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[2][3] By inhibiting BCAT1/2, BAY-069 blocks the conversion of BCAAs to their respective branched-chain keto acids (BCKAs), leading to an increase in intracellular BCAA levels and a decrease in glutamate production.[4][5]
Q2: What are the reported IC50 values for BAY-069?
A2: The half-maximal inhibitory concentration (IC50) of BAY-069 varies depending on the assay type. In biochemical assays, the IC50 is approximately 27 nM for BCAT1 and 130 nM for BCAT2.[3] In cell-based mechanistic assays measuring BCAA levels, the IC50 is around 358 nM in U-87 MG cells (high BCAT1 expression) and 874 nM in MDA-MB-231 cells (high BCAT2 expression).[3][6]
Q3: What is a recommended starting point for incubation time with BAY-069?
A3: The optimal incubation time for BAY-069 is dependent on the experimental endpoint. For cellular mechanistic assays measuring changes in BCAA levels, a 20-hour incubation period has been utilized.[7] For assessing anti-proliferative effects, longer incubation times of 72 hours have been reported.[6][7] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
Q4: Is BAY-069 suitable for in vivo studies?
A4: Yes, BAY-069 has been shown to have a favorable pharmacokinetic profile in rats and has been suggested to be suitable for in vivo experiments at higher concentrations.[2]
Q5: Are there any known selectivity issues with BAY-069?
A5: BAY-069 has demonstrated good selectivity. It showed no significant activity against aspartate transaminases (GOT1 and GOT2) and a panel of 30 kinases and 30 proteases.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Incubation time is too short: The effect of the inhibitor may not be apparent at early time points. | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration for your specific endpoint. |
| Inhibitor concentration is too low: The concentration of BAY-069 may be insufficient to effectively inhibit BCAT1/2 in your cell line. | Conduct a dose-response experiment with a wide range of BAY-069 concentrations to determine the optimal working concentration. | |
| High plasma protein binding: BAY-069 exhibits high plasma protein binding, which can reduce its effective concentration in the presence of serum.[3][7] | Consider reducing the serum concentration in your cell culture medium during the incubation period or using serum-free medium if your cells can tolerate it. | |
| Cell line is resistant to BCAT1/2 inhibition: The chosen cell line may not be dependent on the BCAT1/2 pathway for survival or proliferation. | Confirm the expression of BCAT1 and BCAT2 in your cell line. Consider using a positive control cell line known to be sensitive to BCAT1/2 inhibition, such as U-87 MG or MDA-MB-231.[3] | |
| High variability between replicates | Inconsistent cell seeding density: Variations in the number of cells per well can lead to inconsistent results. | Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers across all wells. |
| Edge effects on the plate: Wells on the periphery of a microplate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or medium to maintain humidity. | |
| Compound precipitation: BAY-069 may precipitate out of solution at high concentrations or in certain media. | Visually inspect the wells for any signs of precipitation. If observed, consider lowering the compound concentration or using a different solvent. | |
| Unexpected cell toxicity | Off-target effects at high concentrations: Although selective, very high concentrations of any compound can lead to off-target toxicity. | Use the lowest effective concentration of BAY-069 as determined by your dose-response experiments. |
| Solvent toxicity: The vehicle used to dissolve BAY-069 (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. |
Data Presentation: Illustrative Time-Course of BAY-069 Efficacy
The following table provides an example of how to structure data from a time-course experiment to determine the optimal incubation time for BAY-069. The values presented are for illustrative purposes and will vary depending on the cell line and experimental conditions.
| Incubation Time (Hours) | Cell Viability (% of Control) - 100 nM BAY-069 | Intracellular Leucine Levels (Fold Change) - 100 nM BAY-069 |
| 0 | 100% | 1.0 |
| 6 | 95% | 1.2 |
| 12 | 88% | 1.5 |
| 24 | 75% | 2.0 |
| 48 | 60% | 2.3 |
| 72 | 50% | 2.5 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of BAY-069 in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration. Include a vehicle control (DMSO at the same final concentration).
-
Treatment: Remove the medium from the wells and replace it with the medium containing BAY-069 or the vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Endpoint Assay: At each time point, perform the desired assay (e.g., cell viability assay, BCAA measurement).
-
Data Analysis: Normalize the data to the vehicle control for each time point and plot the results to determine the optimal incubation duration.
Protocol 2: Cellular Mechanistic Assay - BCAA Measurement
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. A 20-hour incubation time can be used as a starting point.[7]
-
Sample Collection:
-
Extracellular: Collect the cell culture medium.
-
Intracellular: Wash the cells with ice-cold PBS, and then lyse the cells using an appropriate method (e.g., methanol/water extraction).
-
-
BCAA Quantification: Analyze the levels of branched-chain amino acids in the collected samples using a suitable method such as LC-MS/MS.
-
Data Analysis: Normalize the BCAA levels to the total protein concentration in the cell lysates and compare the treated samples to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a dual BCAT1/2 inhibitor.
Caption: Troubleshooting workflow for a lack of this compound efficacy.
References
- 1. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bayer.com [bayer.com]
Troubleshooting BAY-0069 instability in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-0069, a potent dual inhibitor of Branched-Chain Amino Acid Transaminases (BCAT1 and BCAT2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the enzymes BCAT1 and BCAT2.[1][2] These enzymes are responsible for the first step in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. By inhibiting BCAT1 and BCAT2, this compound blocks the conversion of BCAAs to their respective branched-chain keto acids (BCKAs), leading to an increase in intracellular BCAA levels. This inhibition of BCAA metabolism has been shown to play a role in certain types of cancer.[1][2]
Q2: What is the recommended negative control for experiments with this compound?
A2: The recommended negative control is BAY-771.[2] This compound is structurally similar to this compound but has significantly weaker inhibitory activity against BCAT1 and BCAT2, making it a suitable control for off-target effects.[3]
Q3: In which experimental systems is this compound active?
A3: this compound demonstrates high potency in biochemical assays and shows on-target activity in cellular mechanistic assays by increasing BCAA levels in cell lines with high BCAT1 (e.g., U-87 MG) or BCAT2 (e.g., MDA-MB-231) expression.[3][4] It is suitable for both in vitro and in vivo experiments.[2]
Q4: Does this compound show anti-proliferative effects in cancer cell lines?
A4: While this compound shows clear on-target activity in cellular mechanistic assays, it does not typically exhibit anti-proliferative effects in various cancer cell lines when tested in standard 2D cell culture conditions with 10% Fetal Bovine Serum (FBS).[4] The lack of a proliferative phenotype may be explained by the strong protein binding of the compound in the presence of serum.
Troubleshooting Guide
Issue 1: Reduced or no activity of this compound in cell-based assays.
-
Potential Cause: High plasma protein binding. This compound exhibits strong binding to serum albumin (like that found in FBS/FCS), which can significantly reduce its free concentration and apparent potency in cell culture.[4] The SGC expressly warns against using this compound in cell assays containing serum.[3]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If possible, perform experiments in low-serum or serum-free media. Note that this may affect cell health and growth.
-
Use Serum-Free Conditions: For shorter experiments, consider pre-incubating cells in complete medium, followed by washing and incubation with this compound in serum-free medium.
-
Increase Compound Concentration: If serum is required, you may need to use higher concentrations of this compound to achieve the desired biological effect. However, this increases the risk of off-target effects.
-
Consider a Cellular Mechanistic Assay: Instead of a proliferation assay, a more direct measure of target engagement is a cellular mechanistic assay that measures BCAA levels.[3][4]
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause 1: Compound stability and storage.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound as a dry powder or in DMSO stock solutions (up to 10 mM) at -20°C.[3]
-
Limit Freeze-Thaw Cycles: Use aliquots to avoid multiple freeze-thaw cycles. It is recommended to use only one freeze-thaw cycle per aliquot.[3] Discard aliquots that have undergone more than two freeze-thaw cycles.[3]
-
Fresh Working Solutions: Prepare fresh working solutions from stock for each experiment.
-
-
Potential Cause 2: Atropisomerism. This compound exists as a racemic mixture of atropisomers, which may have different activity profiles.
-
Troubleshooting Steps:
-
Consistency in Synthesis: Be aware that different batches of synthesized this compound could potentially have different ratios of atropisomers.
-
Chiral Separation: For highly sensitive experiments, consider separating the atropisomers by chiral HPLC.
-
Issue 3: Unexpected off-target effects.
-
Potential Cause: Although this compound is highly selective, off-target activities can occur, especially at high concentrations.
-
Troubleshooting Steps:
-
Use the Negative Control: Always include the recommended negative control, BAY-771, in your experiments to distinguish on-target from off-target effects.
-
Titrate the Compound: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Consult Selectivity Data: this compound has been profiled against a panel of kinases and proteases and shows good selectivity.[2] One off-target in a GPCR scan was identified as GABA/PBR (Ki = 74.19 nM).[5]
-
Data Presentation
Table 1: In Vitro Potency of this compound and Negative Control BAY-771
| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cellular Mechanistic Assay - U-87 MG) | IC50 (Cellular Mechanistic Assay - MDA-MB-231) |
| This compound | BCAT1 | 27 nM | 358 nM | - |
| BCAT2 | 130 nM | - | 874 nM | |
| BAY-771 | BCAT1 | 6.5 µM | 6.2 µM | - |
| BCAT2 | 10.8 µM | - | - |
Data compiled from references[3][5].
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Metabolic Stability | Human Liver Microsomes | High |
| Rat Hepatocytes | Moderate | |
| Permeability (Caco-2) | - | High |
| Plasma Protein Binding (fu) | Mouse | 0.14% |
| Rat | 0.055% | |
| Oral Bioavailability | Rat | High |
Data compiled from reference[2].
Experimental Protocols
Protocol 1: Example Cellular Mechanistic Assay - BCAA Measurement
This protocol is a general guideline for measuring changes in BCAA levels in response to this compound treatment.
-
Cell Seeding: Seed U-87 MG (high BCAT1) or MDA-MB-231 (high BCAT2) cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound and BAY-771 (negative control) in serum-free medium.
-
Cell Treatment:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with PBS.
-
Add the prepared compound dilutions to the wells. Include a vehicle control (DMSO) and a negative control (BAY-771).
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells.
-
-
BCAA Analysis:
-
Analyze the levels of leucine, isoleucine, and valine in the collected medium using a suitable method such as LC-MS/MS or a commercially available BCAA assay kit.
-
-
Data Analysis:
-
Normalize the BCAA levels to the vehicle control.
-
Plot the normalized BCAA levels against the compound concentration to determine the IC50.
-
Protocol 2: Example Cell Proliferation Assay (MTS/MTT)
This protocol is a general guideline and may need optimization for your specific cell line. Be mindful of the limitations of using this compound in the presence of serum.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 72-hour proliferation assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in the desired cell culture medium (be aware of the serum interference).
-
Cell Treatment:
-
Add the compound dilutions to the wells. Include vehicle and negative controls.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTS/MTT Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
-
Absorbance Measurement:
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration to determine the IC50.
-
Visualizations
Caption: BCAA Catabolism Pathway and the inhibitory action of this compound on BCAT1/2.
Caption: General experimental workflows for investigating this compound activity.
Caption: Troubleshooting logic for reduced this compound activity in cellular assays.
References
Technical Support Center: Optimizing BAY-0069 Application in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-0069, a potent dual inhibitor of branched-chain amino acid transaminases (BCAT1/2), in primary cell cultures. The information provided aims to help minimize potential toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that acts as a potent and selective dual inhibitor of both cytosolic (BCAT1) and mitochondrial (BCAT2) branched-chain amino acid transaminases.[1][2] These enzymes are crucial for the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. By inhibiting BCAT1 and BCAT2, this compound blocks the conversion of BCAAs to their respective branched-chain keto acids (BCKAs), leading to an increase in intracellular BCAA levels.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[3] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3] The powder form of the compound should be stored at 4°C and protected from light.[3]
Q3: What is a suitable starting concentration for this compound in primary cell culture?
A3: A suitable starting concentration for a new compound like this compound in sensitive primary cells would be in the low micromolar to nanomolar range. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific primary cell type.
Q4: Does this compound show toxicity in all cell types?
A4: Existing data on cancer cell lines U-87 MG and MDA-MB-231 showed that this compound did not inhibit cell proliferation.[1] However, primary cells are often more sensitive than immortalized cell lines.[4] Therefore, toxicity can be cell-type dependent and should be empirically determined for each primary cell culture system.
Q5: How can I differentiate between cytotoxicity and a cytostatic effect?
A5: Assays like the MTT assay measure metabolic activity and can be influenced by compounds that affect mitochondrial function without directly causing cell death, potentially misinterpreting a metabolic slowdown as cytotoxicity.[5] To distinguish between cytotoxicity (cell death) and a cytostatic effect (inhibition of proliferation), it is advisable to use multiple assays. For instance, combining a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like trypan blue exclusion or a lactate dehydrogenase (LDH) release assay) and a cell proliferation assay (like BrdU incorporation or cell counting) can provide a clearer picture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed after this compound treatment. | Concentration too high: Primary cells can be highly sensitive to new compounds. | Perform a dose-response curve starting from a low concentration (e.g., 1 nM) to determine the IC50 and a non-toxic working concentration. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%).[3] Always include a vehicle control (media with the same final DMSO concentration but no this compound).[3] | |
| Compound precipitation: The compound may not be fully soluble in the culture medium, leading to the formation of cytotoxic precipitates. | Prepare fresh dilutions of this compound in pre-warmed (37°C) medium immediately before use.[3] Add the stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.[3] | |
| Inconsistent or no observable effect of this compound. | Compound degradation: this compound may be unstable in the culture medium over long incubation periods. | Reduce the incubation time or replenish the medium with fresh this compound at regular intervals. |
| Sub-optimal cell density: The initial cell seeding density can influence the cellular response to a drug. | Optimize the cell seeding density. A lower density may make cells more susceptible, while a very high density might mask the drug's effect. | |
| Presence of interfering substances in serum: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. | Consider reducing the serum percentage in your culture medium during treatment or switching to a serum-free medium if your primary cells can tolerate it. | |
| Variability in results between experiments. | Inconsistent cell health: Primary cells can have batch-to-batch variability and their health can decline with passage number. | Use cells at a consistent and low passage number. Regularly assess cell viability and morphology before starting an experiment. |
| Inconsistent compound preparation: Improper handling of the compound can lead to variability. | Strictly follow the recommended procedures for preparing and storing this compound stock solutions and working dilutions. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a dual inhibitor of BCAT1 and BCAT2.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Decision tree for troubleshooting high cell death with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO. c. Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication may be used if necessary.[3] d. Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO. e. Aliquot the sterile stock solution into single-use, light-protecting vials and store at -20°C or -80°C.
Protocol 2: Dose-Response and Cytotoxicity Assessment
-
Cell Plating: a. Seed the primary cells in a 96-well plate at a predetermined optimal density. b. Allow the cells to adhere and recover for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in pre-warmed complete culture medium. A typical concentration range for a dose-response curve would be from 1 nM to 100 µM. b. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., staurosporine). c. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: a. Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment (LDH Assay): a. After incubation, collect the cell culture supernatant. b. Measure the lactate dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions for your specific LDH assay kit. Increased LDH release indicates loss of membrane integrity and cell death.
-
Metabolic Activity Assessment (MTT Assay): a. After collecting the supernatant for the LDH assay, add MTT reagent to the remaining cells in the wells. b. Incubate for 2-4 hours to allow for the formation of formazan crystals. c. Solubilize the formazan crystals with a solubilization buffer. d. Measure the absorbance at the appropriate wavelength (typically 570 nm). A decrease in absorbance indicates reduced metabolic activity.
-
Data Analysis: a. Calculate the percentage of cytotoxicity and the percentage of metabolic inhibition for each concentration relative to the vehicle control. b. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for both cytotoxicity and metabolic activity. This will help in selecting a non-toxic working concentration for subsequent functional assays.
References
- 1. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity of organic and inorganic compounds to primary cell cultures established from internal tissues of Chelonia mydas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Validating BAY-069 Target Engagement in Cells
A Note on Compound Identification: Initial database searches revealed information for two distinct compounds with similar names: BAY-0069 , a PPARγ inverse agonist[1], and BAY-069 , a dual BCAT1/2 inhibitor[2][3][4]. This guide focuses on BAY-069 , the more recently characterized compound for which cellular target engagement validation is a critical step in its evaluation as a chemical probe. Researchers working with a PPARγ inverse agonist should consult literature specific to that target class.
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of BAY-069.
Frequently Asked Questions (FAQs)
Q1: What is BAY-069 and what is its cellular target?
A1: BAY-069 is a potent, cell-active, dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2)[2][3][4]. These enzymes play a key role in the catabolism of essential branched-chain amino acids (BCAAs) like leucine, and are implicated in various cancer types[2][4].
Q2: Why is it essential to validate the cellular target engagement of BAY-069?
A2: Validating target engagement is a crucial step in drug discovery and chemical probe development. It confirms that the compound interacts with its intended target (BCAT1/2) within the complex environment of a living cell[5][6][7]. This confirmation provides confidence that the observed phenotypic effects of the compound are a direct result of its on-target activity and helps to rule out off-target effects[8].
Q3: What are the recommended methods for confirming BAY-069 target engagement in cells?
A3: For intracellular enzymes like BCAT1/2, two highly recommended methods for validating target engagement are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay[7][9][10][11]. CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein[12][13][14]. NanoBRET™ is a sensitive live-cell assay based on bioluminescence resonance energy transfer (BRET) that measures the displacement of a fluorescent tracer from the target protein by the compound[9][15][16].
Q4: What initial concentration of BAY-069 should I use in my target engagement experiments?
A4: As a starting point, it is advisable to use a concentration range that spans the known cellular IC50 value of the compound. For BAY-069, cellular activity has been observed in the nanomolar range[2]. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following table summarizes the reported potency of BAY-069 against its targets.
| Target | Assay Type | IC50 (nM) | Reference |
| BCAT1 | Biochemical | 13 | [2] |
| BCAT2 | Biochemical | 24 | [2] |
| U-87 MG cells | Cellular (Leucine consumption) | 260 | [2] |
| MDA-MB-231 cells | Cellular (Leucine consumption) | 210 | [2] |
Signaling Pathway and Experimental Workflows
Caption: Simplified diagram of the BCAT1/2 signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for BCAT1/2 with BAY-069 treatment. What could be the issue?
A: There are several potential reasons for not observing a thermal shift. Consider the following troubleshooting steps:
-
Suboptimal Compound Concentration or Incubation Time:
-
Issue: The concentration of BAY-069 may be too low to achieve sufficient target occupancy, or the incubation time may be too short for the compound to reach its intracellular target.
-
Solution: Perform a dose-response and time-course experiment. Test a broader range of BAY-069 concentrations (e.g., from 10 nM to 10 µM) and vary the incubation time (e.g., 30 minutes to 4 hours).
-
-
Poor Antibody Quality:
-
Issue: The antibody used for Western blotting may have low affinity or specificity for BCAT1/2, leading to weak or inconsistent signals.
-
Solution: Validate your primary antibody by running a Western blot on cell lysates with and without BCAT1/2 knockdown (e.g., using siRNA) to confirm specificity. Test different antibodies if necessary.
-
-
Inappropriate Temperature Range:
-
Issue: The chosen temperature range for the heat challenge may not be optimal for observing the melting curve of BCAT1/2.
-
Solution: Perform an initial experiment with a broad temperature range (e.g., 40°C to 70°C in 2-3°C increments) to determine the approximate melting temperature (Tagg) of BCAT1/2 in your specific cell line[13]. Subsequent experiments can use a narrower range around this Tagg.
-
-
Low Target Protein Expression:
-
Issue: The endogenous expression level of BCAT1/2 in your chosen cell line might be too low for reliable detection by Western blot.
-
Solution: Screen different cell lines for higher BCAT1/2 expression. Alternatively, consider using an overexpression system, although this may not reflect physiological conditions.
-
Caption: Troubleshooting workflow for CETSA experiments.
NanoBRET™ Target Engagement Assay
Q: The BRET signal in my NanoBRET™ assay is very low, or the assay window is poor. How can I improve it?
A: A low BRET signal or a small assay window can be due to several factors. Here are some troubleshooting suggestions:
-
Suboptimal Tracer Concentration:
-
Issue: The concentration of the fluorescent tracer may be too high, leading to high background signal, or too low, resulting in a weak signal.
-
Solution: Titrate the tracer to determine the optimal concentration that provides a good signal-to-background ratio.
-
-
Low Expression of the NanoLuc®-BCAT1/2 Fusion Protein:
-
Issue: Insufficient expression of the fusion protein will result in a weak donor signal.
-
Solution: Optimize the transfection conditions (e.g., DNA amount, transfection reagent) to increase the expression of the NanoLuc®-BCAT1/2 fusion protein. Confirm expression levels by Western blot or by measuring the total luminescence.
-
-
Inappropriate Choice of Tracer:
-
Issue: The selected tracer may have low affinity for BCAT1/2 or may not be effectively displaced by BAY-069.
-
Solution: If you are developing your own assay, you may need to screen multiple fluorescent tracers to find one with appropriate binding characteristics for BCAT1/2[16].
-
-
Cell Density Issues:
-
Issue: The cell density per well can affect both the expression of the fusion protein and the overall health of the cells, impacting the assay results.
-
Solution: Optimize the cell seeding density to ensure a healthy monolayer and consistent expression levels across the plate.
-
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions[12][13][17].
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
-
Treat the cells with various concentrations of BAY-069 or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a validated primary antibody against BCAT1 or BCAT2.
-
-
Data Analysis:
-
Quantify the band intensities for BCAT1/2 at each temperature.
-
Normalize the data to the signal at the lowest temperature for each treatment group.
-
Plot the normalized signal versus temperature to generate melting curves. A rightward shift in the curve for BAY-069-treated samples indicates target engagement.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol is based on the general principles of the NanoBRET™ assay and should be adapted based on the specific reagents and instrumentation used[15][18][19].
-
Cell Transfection:
-
Transfect your cells of interest (e.g., HEK293) with a vector encoding for a NanoLuc®-BCAT1 or NanoLuc®-BCAT2 fusion protein.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of BAY-069 in the appropriate assay medium.
-
Add the fluorescent tracer (at its predetermined optimal concentration) and the BAY-069 dilutions to the cells.
-
Incubate for 2 hours at 37°C to allow the binding to reach equilibrium.
-
-
Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio as a function of the BAY-069 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of BAY-069 required to displace 50% of the tracer.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. carnabio.com [carnabio.com]
Addressing batch-to-batch variability of BAY-0069
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of the BCAT1/2 inhibitor, BAY-069. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and offer detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We've observed a significant difference in potency (IC50) between our new and old batches of BAY-069 in our cell-based assay. What could be the cause?
A1: Discrepancies in potency between batches can stem from several factors. The most common causes include variations in the purity of the compound, the ratio of active to inactive atropisomers, or differences in solubility and stability.[1][2] It is also possible that variations in experimental conditions, such as cell passage number or reagent sources, could contribute to this observation.
Q2: What are the critical quality control (QC) parameters we should assess for each new batch of BAY-069?
A2: For each new batch, it is crucial to verify its identity, purity, and potency. Key QC parameters include:
-
Identity Confirmation: Verification of the chemical structure.
-
Purity Assessment: Determination of the percentage of the active pharmaceutical ingredient (API) and identification of any impurities.
-
Atropisomeric Ratio: Quantification of the more active M-helical atropisomer versus the less active atropisomer.[1]
-
Solubility: Confirmation of solubility in the relevant solvent (e.g., DMSO).
-
Potency: Measurement of the IC50 in a validated biochemical or cellular assay.
Q3: How can we confirm the identity and purity of a new batch of BAY-069?
A3: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can confirm the molecular weight and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to confirm the chemical identity.
Q4: My BAY-069 solution appears to have precipitated upon thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. It is recommended to warm the solution gently and vortex to ensure complete re-dissolution before use. To avoid this, consider preparing smaller aliquots of your stock solution to minimize freeze-thaw cycles.
Q5: Are there any known off-target effects of BAY-069 that could be influenced by batch variability?
A5: While BAY-069 is reported to be highly selective, impurities or degradation products in a particular batch could potentially lead to off-target effects.[2] If you observe unexpected phenotypes, it is advisable to re-evaluate the purity of the batch and compare its performance with a previously validated batch or a sample from a different supplier.
Troubleshooting Guides
Issue 1: Inconsistent Cellular Activity
If you are observing variable results in your cell-based assays with different batches of BAY-069, consider the following troubleshooting steps:
-
Verify Compound Integrity:
-
Assess the purity and identity of the new batch using the analytical methods described in the FAQs.
-
Ensure proper storage conditions (-20°C or -80°C for stock solutions) to prevent degradation.[1]
-
-
Standardize Experimental Conditions:
-
Use cells within a consistent passage number range.
-
Ensure all reagents (media, serum, etc.) are from the same lot for the duration of the experiment.
-
Maintain consistent cell seeding densities and incubation times.
-
-
Perform a Dose-Response Curve Comparison:
-
Test the old and new batches side-by-side in a dose-response experiment to accurately quantify any shifts in potency.
-
Issue 2: Poor Solubility
If you encounter solubility issues with a new batch of BAY-069:
-
Confirm Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions.
-
Optimize Dissolution: Gently warm the solution and vortex or sonicate briefly to aid dissolution.
-
Check Final Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity or precipitation of the compound.
Data Presentation
Table 1: Key Quality Control Parameters for BAY-069
| Parameter | Recommended Specification | Analytical Method |
| Identity | Conforms to the structure of BAY-069 | ¹H-NMR, ¹³C-NMR, LC-MS |
| Purity | ≥98% | HPLC, LC-MS |
| Atropisomeric Ratio | Report ratio of M-helical to P-helical | Chiral HPLC |
| Solubility (in DMSO) | ≥10 mg/mL | Visual Inspection, Nephelometry |
| Biochemical Potency (IC50) | BCAT1: ~31 nM, BCAT2: ~153 nM | Biochemical Assay |
| Cellular Potency (IC50) | Varies by cell line (e.g., U-87 MG: ~358 nM) | Cellular Assay |
Note: Potency values are approximate and may vary depending on the specific assay conditions.[1]
Experimental Protocols
Protocol 1: Comparative Purity and Identity Analysis of BAY-069 Batches via LC-MS
Objective: To compare the purity and confirm the identity of two different batches of BAY-069.
Methodology:
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of each BAY-069 batch in high-purity DMSO.
-
Dilute the stock solutions to 10 µg/mL with an appropriate solvent system (e.g., acetonitrile/water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject equal volumes of each diluted sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode.
-
-
Data Analysis:
-
Compare the retention times of the main peak for both batches.
-
Integrate the peak areas from the UV chromatogram to determine the purity of each batch.
-
Compare the mass spectra of the main peak with the expected molecular weight of BAY-069 (446.81 g/mol ).
-
Protocol 2: Comparative Potency Assessment of BAY-069 Batches in a Cellular Assay
Objective: To determine and compare the IC50 values of two different batches of BAY-069 in a relevant cancer cell line (e.g., U-87 MG).
Methodology:
-
Cell Seeding:
-
Seed U-87 MG cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of each BAY-069 batch in cell culture medium.
-
Treat the cells with a range of concentrations for each batch, including a vehicle control (DMSO).
-
-
Cell Viability Assay:
-
After a set incubation period (e.g., 72 hours), assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 for each batch.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of BCAT1 and the inhibitory action of BAY-069.
References
Best practices for storing and handling BAY-0069
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BAY-069, a potent dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2).
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Stability
-
Q: How should I store the solid form of BAY-069?
-
Q: How should I store BAY-069 in solvent?
-
Q: My BAY-069 is delivered at room temperature. Is it still viable?
-
A: Yes, BAY-069 is shipped at room temperature in the continental US, and this should not affect its stability.[2] However, upon receipt, it is crucial to store it at the recommended temperatures.
-
Solubility and Solution Preparation
-
Q: What solvents can I use to dissolve BAY-069?
-
Q: I am having trouble dissolving BAY-069 in DMSO. What could be the issue?
-
Q: How do I prepare a formulation for in vivo oral administration?
-
A: A common method is to first dissolve BAY-069 in a small amount of DMSO (e.g., 50 μL of an 89 mg/mL stock solution).[1] This is then mixed with PEG300 (e.g., 400 μL), followed by the addition of Tween80 (e.g., 50 μL).[1] Finally, ddH2O is added to the desired volume (e.g., to make a total of 1 mL).[1] This creates a homogeneous suspension that should be used immediately.[1] Another option involves mixing a clear DMSO stock solution with corn oil.[1]
-
Experimental Use
-
Q: What is the mechanism of action of BAY-069?
-
Q: What are the IC50 values for BAY-069?
-
Q: I am not observing the expected anti-proliferative effects in my cancer cell lines. Why might this be?
-
A: While BAY-069 effectively increases BCAA levels in cancer cell lines like U-87 MG and MDA-MB-231, it has been shown to have no direct anti-proliferative activity in various cell lines, even those with high BCAT1 and/or BCAT2 expression.[5][6] The effects of BCAT inhibition on tumor growth may be more dependent on the tumor microenvironment and other host factors, suggesting that in vivo models may be more appropriate to observe anti-tumor effects.[6]
-
-
Q: Is there a negative control available for BAY-069?
-
A: Yes, BAY-771 is available as a negative control for BAY-069.[7]
-
Quantitative Data Summary
In Vitro Potency & Cellular Activity
| Target | IC50 (nM) | Cell Line | Cellular Mechanistic IC50 (nM) |
| BCAT1 | 31[1][3] | U-87 MG (brain cancer) | 358[2][5] |
| BCAT2 | 153[1][3] | MDA-MB-231 (breast cancer) | 874[2][5] |
Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1][2] |
| In Solvent | -80°C | 1 year[1] |
| -20°C | 1 month[1][3] |
Solubility
| Solvent | Concentration |
| DMSO | ≥10 mg/mL[2] |
| Ethanol | ≥10 mg/mL[2] |
| Water | Insoluble[1] |
Experimental Protocols & Methodologies
General Handling Precautions
It is recommended that BAY-069 be handled only by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[8] Always use this product in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles.[8][9] Wash hands thoroughly after handling.[8] Avoid inhalation and contact with skin and eyes.[10]
In Case of Exposure
-
Inhalation: Move the individual to fresh air. If symptoms appear, get medical attention.[9][10]
-
Skin Contact: Wash the affected area with plenty of soap and water.[9][10] Remove contaminated clothing.[10] If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of cool water for at least 15 minutes.[10] Get medical attention if irritation occurs.[10]
-
Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and consult a physician immediately.[10]
Visualized Signaling Pathway and Workflows
Caption: Mechanism of action of BAY-069, a dual inhibitor of BCAT1 and BCAT2.
Caption: A typical experimental workflow for a cell-based BCAA assay using BAY-069.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bayer.com [bayer.com]
- 6. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. afgsci.com [afgsci.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. bulkapothecary.com [bulkapothecary.com]
Validation & Comparative
A Comparative Efficacy Analysis of BAY-0069 and Other BCAT1/2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of BAY-0069, a potent dual inhibitor of branched-chain amino acid transaminase 1 and 2 (BCAT1/2), with other notable inhibitors of these enzymes. The information presented is collated from publicly available experimental data to assist researchers in selecting the most suitable compounds for their studies.
Introduction to BCAT1/2 Inhibition
Branched-chain amino acid transaminases (BCATs) are crucial enzymes in the metabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. There are two isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2. These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). Dysregulation of BCAA metabolism has been implicated in various diseases, including cancer, making BCAT1/2 attractive therapeutic targets. This guide focuses on the comparative efficacy of this compound, a (trifluoromethyl)pyrimidinedione-based inhibitor, against other known BCAT1/2 inhibitors.
Quantitative Efficacy of BCAT1/2 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected BCAT inhibitors. The data is presented as IC50 values (the half-maximal inhibitory concentration), where lower values indicate greater potency. It is important to note that these values are compiled from different studies and experimental conditions may have varied.
| Compound | Target(s) | BCAT1 IC50 (nM) | BCAT2 IC50 (nM) | Cellular Activity (U-87 MG, IC50) | Cellular Activity (MDA-MB-231, IC50) | Source(s) |
| This compound | BCAT1/2 | 31 | 153 | 358 nM | 874 nM | [1][2] |
| GSK Compound 61 | BCAT1/2 | 92 | 26 | 4.9 µM | 452 nM | [3] |
| Compound A | BCAT1/2 | 81 | 21 | Not Reported | Not Reported | [4] |
| Compound C (Pfizer) | BCAT1/2 | 1500 | 8300 | Not Reported | Not Reported | [4] |
| Bcat-IN-2 | BCAT2 > BCAT1 | Not Reported (pIC50 = 6.6 for BCATc) | Not Reported (pIC50 = 7.3 for BCATm) | Not Reported | Not Reported | [5][6] |
| BAY-771 (Negative Control) | BCAT1/2 | >10,000 | >10,000 | >30 µM | Not Reported | [2] |
Note: Cellular activity for this compound and GSK Compound 61 was determined by measuring BCAA levels.[2][3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context and methodologies behind the data, the following diagrams illustrate the BCAT signaling pathway and a general experimental workflow for determining inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's activity. The following are generalized protocols based on those used in the characterization of BCAT1/2 inhibitors.
Biochemical IC50 Determination Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BCAT1 or BCAT2.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing pyridoxal 5'-phosphate).
-
Prepare solutions of recombinant human BCAT1 or BCAT2 enzyme, branched-chain amino acid (e.g., L-leucine), and α-ketoglutarate.
-
Prepare a coupled enzyme system containing leucine dehydrogenase and NADH.
-
Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the BCAT enzyme, the test inhibitor at various concentrations, and the substrates (BCAA and α-ketoglutarate).
-
Incubate the mixture at room temperature to allow the transamination reaction to proceed.
-
Add the leucine dehydrogenase and NADH solution. Leucine dehydrogenase will catalyze the conversion of the BCKA product back to BCAA, consuming NADH in the process.
-
Monitor the decrease in NADH absorbance or fluorescence at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BCAA Measurement Assay
This assay determines the ability of an inhibitor to engage the BCAT1/2 target within a cellular context by measuring the accumulation of BCAAs.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., U-87 MG for high BCAT1 expression or MDA-MB-231 for high BCAT2 expression) in appropriate growth medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Sample Collection and Preparation:
-
Collect the cell culture medium and/or prepare cell lysates.
-
For cell lysates, wash the cells with PBS, then lyse them using a suitable buffer.
-
Centrifuge the lysates to remove cellular debris.
-
-
BCAA Quantification:
-
Use a commercially available BCAA assay kit or a suitable analytical method such as LC-MS/MS to quantify the concentration of leucine, isoleucine, and valine in the collected media and/or lysates.[7][8][9]
-
These kits typically use a coupled enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the BCAA concentration.[7][8]
-
-
Data Analysis:
-
Normalize the BCAA concentrations to the total protein concentration in the cell lysates if applicable.
-
Plot the BCAA concentration against the inhibitor concentration to determine the cellular IC50 value, representing the concentration at which the inhibitor causes a 50% increase in BCAA levels.
-
Concluding Remarks
This compound is a potent dual inhibitor of BCAT1 and BCAT2 with demonstrated cellular activity.[1][2] When compared to other known inhibitors, its potency against BCAT1 is notable. For instance, while GSK Compound 61 is more potent against BCAT2, this compound shows higher potency for BCAT1.[3] The choice of inhibitor will ultimately depend on the specific research question, such as the desired isoform selectivity and the biological system under investigation. The availability of a structurally related negative control, BAY-771, further enhances the utility of this compound as a chemical probe to delineate the biological functions of BCAT1/2.[2] The experimental protocols provided in this guide offer a foundation for the rigorous evaluation of these and other BCAT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bayer.com [bayer.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 8. BCAA-Glo™ Assay | Branched Chain Amino Acid Assay | BCAA Assay Kit [worldwide.promega.com]
- 9. cellbiolabs.com [cellbiolabs.com]
A Head-to-Head Comparison of BAY-0069 and Other PPARγ Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Peroxisome proliferator-activated receptor gamma (PPARγ) has emerged as a significant therapeutic target in oncology, particularly in cancers where its signaling pathway is aberrantly activated. Inverse agonists of PPARγ, which suppress the receptor's basal transcriptional activity, represent a promising class of anti-cancer agents. This guide provides a detailed head-to-head comparison of BAY-0069, a potent and selective PPARγ inverse agonist, with other notable compounds in its class, including BAY-4931, T0070907, SR10221, and FX-909. The comparative analysis is supported by experimental data from biochemical and cellular assays, as well as in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other PPARγ inverse agonists, offering a direct comparison of their potency and efficacy.
Table 1: Biochemical Assay Performance of PPARγ Inverse Agonists
| Compound | NCOR2 Recruitment IC50 (nM) |
| This compound | 6.3 (human), 24 (mouse)[1][2] |
| BAY-4931 | 1.6 |
| T0070907 | 25 |
| SR10221 | 130 |
| FX-909 | ~1 |
Table 2: Cellular Assay Performance of PPARγ Inverse Agonists
| Compound | Cellular Reporter Assay IC50 (nM) | Anti-proliferative GI50 in UM-UC-9 cells (nM) |
| This compound | 0.22[3] | 2.54[1] |
| BAY-4931 | 0.08 | 1.1 |
| T0070907 | 1.3 | >1500 |
| FX-909 | ~1 | 6 |
Table 3: In Vivo Performance of Selected PPARγ Inverse Agonists
| Compound | Animal Model | Dosing | Key Findings |
| This compound | RT112 xenograft | 100 mg/kg | Modest downregulation of FABP4 expression, comparable to SR10221. |
| FTX-6746 (related to FX-909) | UMUC9 xenograft | 30 or 60 mg/kg, PO, BID | Tumor regression observed after 21 days. |
| FX-909 | UMUC9 and HT1197 xenografts | 3, 10, or 30 mg/kg, PO, BID | Durable tumor regressions in both models. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the evaluation of these compounds, the following diagrams are provided.
The diagram above illustrates the mechanism of PPARγ inverse agonism. In the basal state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, recruiting corepressor complexes and leading to a basal level of transcriptional repression. Inverse agonists like this compound bind to the ligand-binding domain (LBD) of PPARγ, stabilizing the interaction with corepressors and preventing the recruitment of coactivators, thereby enhancing transcriptional repression of target genes like FABP4.
This workflow outlines the typical screening and evaluation process for novel PPARγ inverse agonists. It begins with in vitro biochemical and cellular assays to determine potency, selectivity, and cellular efficacy. Promising candidates are then advanced to in vivo studies using tumor xenograft models to assess their pharmacokinetic and pharmacodynamic properties, and ultimately, their anti-tumor efficacy.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Co-regulator Recruitment
Objective: To measure the ability of a compound to modulate the interaction between the PPARγ Ligand Binding Domain (LBD) and a co-regulator peptide (e.g., NCOR2 for inverse agonists).
Methodology:
-
Reagents: GST-tagged PPARγ LBD, LanthaScreen™ Tb-anti-GST antibody (donor), Fluorescein-labeled co-regulator peptide (acceptor), test compounds.
-
Procedure:
-
Prepare a 2X solution of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add a mixture of GST-PPARγ LBD and the fluorescein-labeled co-regulator peptide.
-
Add the Tb-anti-GST antibody.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. Data are plotted as the TR-FRET ratio versus the logarithm of the compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
Cellular Proliferation Assay (e.g., using UM-UC-9 bladder cancer cells)
Objective: To assess the anti-proliferative effect of PPARγ inverse agonists on cancer cells with activated PPARγ signaling.
Methodology:
-
Cell Line: UM-UC-9 bladder cancer cells, which have a focal amplification of the PPARG gene.
-
Procedure:
-
Seed UM-UC-9 cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 5-7 days).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis: The absorbance or luminescence signal is proportional to the number of viable cells. The percentage of growth inhibition is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of a PPARγ inverse agonist.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Procedure:
-
Human bladder cancer cells (e.g., UM-UC-9 or HT1197) are implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage) at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., target gene expression).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect. Pharmacokinetic parameters are determined from plasma samples, and pharmacodynamic effects are assessed by measuring the modulation of PPARγ target genes in the tumor tissue.
References
A Comparative Guide to Metabolic Inhibitors: Profiling BAY-0069 in the Context of Key Metabolic Checkpoint Blockade
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, targeted inhibition of key pathways has emerged as a powerful strategy in both basic research and therapeutic development. This guide provides a comparative overview of BAY-0069, a potent dual inhibitor of branched-chain amino acid transaminases (BCAT1/2), alongside other widely used inhibitors targeting distinct metabolic arms: glycolysis, glutaminolysis, and fatty acid oxidation. This document is intended to serve as a resource for researchers designing experiments and evaluating the therapeutic potential of metabolic inhibitors.
Introduction to Metabolic Reprogramming and Therapeutic Targeting
Cancer cells and other proliferative cell types exhibit profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid growth. This includes the well-documented Warburg effect (aerobic glycolysis), increased glutamine utilization (glutaminolysis), and altered fatty acid metabolism. Targeting these metabolic dependencies with small molecule inhibitors represents a promising avenue for therapeutic intervention. This guide focuses on the distinct advantages and characteristics of this compound in the context of other key metabolic inhibitors.
Mechanism of Action: A Tale of Four Pathways
The metabolic inhibitors discussed herein target four critical nodes in cellular metabolism.
-
Branched-Chain Amino Acid Catabolism (this compound): this compound is a potent, selective, and orally bioavailable dual inhibitor of BCAT1 and BCAT2. These enzymes catalyze the first step in the catabolism of branched-chain amino acids (BCAAs) - leucine, isoleucine, and valine - to their respective branched-chain keto acids (BCKAs) and glutamate.[1][2][3] This pathway is crucial for nitrogen balance, and in certain cancers, it is upregulated to provide a source of nitrogen for nucleotide synthesis and to support cell growth.[1]
-
Glycolysis (2-Deoxy-D-glucose - 2-DG): 2-DG is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase. The resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis and depletion of cellular ATP.[4][5][6]
-
Glutaminolysis (CB-839 and BPTES): Glutaminolysis is a key metabolic pathway for many cancer cells, providing them with a source of carbon and nitrogen. CB-839 and BPTES are allosteric inhibitors of glutaminase (GLS), the enzyme that converts glutamine to glutamate.[2][7][8][9] CB-839 is a potent, selective, and orally bioavailable inhibitor of both splice variants of GLS (KGA and GAC).[10][11] BPTES is also a selective GLS1 inhibitor.[2][7][9]
-
Fatty Acid Oxidation (Etomoxir): Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][12][13]
Below is a diagram illustrating the points of intervention for each of these inhibitors within the broader metabolic network.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and the other metabolic inhibitors. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Biochemical Potency of Metabolic Inhibitors
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | BCAT1 | 31 | [2] |
| BCAT2 | 153 | [2] | |
| 2-DG | Hexokinase | Not typically measured by IC50; acts as a competitive inhibitor. | [5] |
| CB-839 | GLS (recombinant human) | 15 - 30 | [10][12] |
| BPTES | GLS1 | 160 - 3,300 | [2][7][14] |
| Etomoxir | CPT1 | 5 - 20 (rat mitochondria) | [1] |
Table 2: Cellular Activity of Metabolic Inhibitors
| Inhibitor | Cell Line(s) | Effect | Effective Concentration / IC50 | Source |
| This compound | U-87 MG, MDA-MB-231 | Inhibition of BCAA consumption | Cellular IC50s in the nM to low µM range, depending on cell line and assay conditions. | [15] |
| 2-DG | Various cancer cell lines | Inhibition of cell proliferation | mM range (e.g., 4-8 mM) | [6][16] |
| CB-839 | Triple-negative breast cancer cell lines | Antiproliferative | 2 - 300 nM | [17] |
| Hematological malignancy cell lines | Antiproliferative | 2 - 72 nM | [13] | |
| BPTES | P493 human lymphoma B cells | Induces cell death | ~2.4 µM (for MDA-MB-231) | [9][10] |
| Etomoxir | MCF-7, T47D | Inhibition of fatty acid oxidation | 0.5 - 5 µM | [18] |
Advantages of this compound
Based on the available data, this compound presents several potential advantages over other classes of metabolic inhibitors:
-
High Potency and Selectivity: this compound exhibits nanomolar potency against its primary targets, BCAT1 and BCAT2.[2] Importantly, it shows high selectivity with no significant activity against other transaminases like GOT1 and GOT2, and minimal off-target effects on a panel of kinases and proteases at concentrations up to 10 µM.[15] This is in contrast to some other metabolic inhibitors that can have known off-target effects. For instance, high concentrations of etomoxir have been shown to inhibit complex I of the electron transport chain.[19]
-
Favorable Pharmacokinetics: this compound has demonstrated a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and metabolic stability.[15] This is a critical attribute for an investigational compound and is not always the case for other metabolic inhibitors, some of which have limitations in their drug-like properties.
-
Targeting a Unique Metabolic Node: By inhibiting BCAA catabolism, this compound targets a metabolic pathway that is distinct from the more commonly targeted pathways of glycolysis and glutaminolysis. This offers a potentially complementary or alternative therapeutic strategy, particularly in cancers that are highly dependent on BCAAs for growth and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.
Biochemical Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for the specific enzymes targeted by the inhibitors discussed.
-
Enzyme and Substrate Preparation: Recombinant human enzyme (e.g., BCAT1, GLS1) is diluted to a working concentration in the appropriate assay buffer. Substrates and cofactors (e.g., BCAAs, α-ketoglutarate for BCAT; glutamine for GLS) are also prepared in assay buffer.
-
Inhibitor Preparation: The inhibitor (e.g., this compound, CB-839) is serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: The enzyme, inhibitor (or DMSO vehicle control), and any necessary cofactors are pre-incubated in a 96- or 384-well plate. The reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored by measuring the production of a specific product or the consumption of a cofactor. For example, BCAT activity can be coupled to the oxidation of NADH, which can be measured by a decrease in fluorescence.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. IC50 values are determined by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (General Protocol)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The metabolic inhibitor is added to the cells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The absorbance or luminescence signal is proportional to the number of viable cells. The data is normalized to the vehicle control, and IC50 values for cell proliferation are calculated.
Metabolic Flux Analysis using ¹³C Tracers (Conceptual Workflow)
To directly assess the impact of these inhibitors on their respective metabolic pathways, stable isotope tracing is a powerful technique.
Conclusion
This compound is a potent and selective dual inhibitor of BCAT1/2 with a promising preclinical profile. Its distinct mechanism of action, targeting branched-chain amino acid catabolism, offers a novel approach to metabolic intervention in cancer and other diseases. When compared to inhibitors of other key metabolic pathways, such as glycolysis, glutaminolysis, and fatty acid oxidation, this compound's high potency and selectivity are notable advantages. The data and protocols presented in this guide are intended to facilitate further research into the comparative efficacy and potential therapeutic applications of these important classes of metabolic inhibitors.
References
- 1. Clinical development of metabolic inhibitors for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Clinical development of metabolic inhibitors for oncology | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Targeting cancer metabolic pathways for improving chemotherapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic properties of BAY-0069
For Immediate Release
This guide provides a detailed comparative analysis of the pharmacokinetic properties of BAY-0069, a potent dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1/2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting branched-chain amino acid (BCAA) metabolism. The following sections present a comprehensive overview of this compound's pharmacokinetic profile, juxtaposed with the selective mitochondrial BCAT (BCATm) inhibitor, BCAT-IN-2, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a novel (trifluoromethyl)pyrimidinedione-based inhibitor of both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms of branched-chain amino acid transaminases.[1][2] These enzymes are critical in the catabolism of essential branched-chain amino acids and have been implicated in the pathology of various cancers.[2][3] Preclinical studies reveal that this compound possesses a favorable pharmacokinetic profile, characterized by good oral availability and moderate half-life, making it a suitable tool for in vivo investigations.[1] This guide offers a side-by-side comparison of its properties with BCAT-IN-2, a selective BCATm inhibitor, to aid researchers in selecting appropriate chemical probes for their studies.
Comparative Pharmacokinetic Data
The following table summarizes the key in vitro and in vivo pharmacokinetic parameters of this compound and the comparator compound, BCAT-IN-2.
| Parameter | This compound | BCAT-IN-2 | Species |
| In Vitro Potency | |||
| BCAT1 IC₅₀ | 31 nM[4] | - | Human |
| BCAT2 IC₅₀ | 153 nM[4] | pIC₅₀ = 7.3 (~50 nM) | Human |
| In Vitro ADME | |||
| Human Liver Microsomal Stability | High[1] | Not Reported | - |
| Rat Hepatocyte Stability | Moderate[1] | Not Reported | - |
| Caco-2 Permeability | High, no efflux[1] | Not Reported | - |
| In Vivo Pharmacokinetics (Mouse) | |||
| Bioavailability (F) | Not Reported | 100% | Mouse |
| Half-life (t₁/₂) | Not Reported | 9.2 hours | Mouse |
| Clearance (Cl) | Not Reported | 0.3 mL/min/kg | Mouse |
| In Vivo Pharmacokinetics (Rat) | |||
| Blood Clearance (CLblood) (i.v.) | Low (0.11 L/h/kg)[1] | Not Reported | Rat |
| Volume of Distribution (Vss) (i.v.) | Moderate[1] | Not Reported | Rat |
| Terminal Half-life (t₁/₂) (i.v.) | Intermediate[1] | Not Reported | Rat |
| Oral Bioavailability (F) | High[1] | Not Reported | Rat |
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and experimental procedures, the following diagrams illustrate the BCAT signaling pathway and a general workflow for assessing in vivo pharmacokinetics.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro and in vivo pharmacokinetic assays. Specific parameters may vary based on the compound and experimental goals.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily cytochrome P450s.
Principle: The test compound is incubated with liver microsomes in the presence of the necessary cofactor, NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.
General Protocol:
-
Preparation: Thaw human or rat liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: Add the test compound to the microsomal suspension to a final concentration (e.g., 1 µM). Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of compound depletion.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active transport (efflux).
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The transport of the test compound across this monolayer is measured in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
General Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing: Add the test compound (e.g., 10 µM) to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At a specified time point (e.g., 2 hours), collect samples from the receiver chamber.
-
Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux. An efflux ratio greater than 2 is generally indicative of active transport.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a compound after intravenous and oral administration in an animal model (e.g., rat or mouse).
Principle: The compound is administered to the animals, and blood samples are collected at various time points. The concentration of the compound in the plasma is measured to determine key pharmacokinetic parameters.
General Protocol:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for a sufficient period before the study.
-
Dosing:
-
Intravenous (i.v.): Administer the compound as a bolus injection or infusion into a suitable vein (e.g., tail vein).
-
Oral (p.o.): Administer the compound by oral gavage.
-
-
Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the curve (AUC). For oral administration, calculate the maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F).
References
A Note on Compound Identification: Initial searches for "BAY-0069" revealed ambiguity, with results pointing to two distinct compounds: a PPARγ inverse agonist (this compound) and a potent inhibitor of branched-chain amino acid transaminases (BAY-069). Given the focus of the request on specificity against "related enzymes," this guide will focus on BAY-069 , as its primary targets, BCAT1 and BCAT2, are closely related enzymes, making a specificity comparison highly relevant.
This guide provides a detailed comparison of the enzymatic specificity of BAY-069, a potent dual inhibitor of branched-chain amino acid transaminase 1 (BCAT1) and BCAT2. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of this chemical probe.
Data Presentation: Inhibitory Activity of BAY-069 and Alternatives
The following table summarizes the in vitro inhibitory activity (IC50) of BAY-069 against its primary targets, BCAT1 and BCAT2. For comparative purposes, data for a well-documented alternative BCAT1/2 inhibitor from GlaxoSmithKline (GSK) is also included.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BCAT1/BCAT2) |
| BAY-069 | BCAT1 | 27 - 31 [1] | ~4.8-fold for BCAT1 |
| BCAT2 | 130 - 153 [1] | ||
| GSK Inhibitor (CAS: 1800024-45-6) | BCAT1 | 92 | ~0.28-fold for BCAT1 |
| BCAT2 | 26 | (i.e., ~3.5-fold for BCAT2) |
Broader Specificity of BAY-069:
To further characterize its specificity, BAY-069 was evaluated against a panel of other enzymes. The results demonstrate a high degree of selectivity for BCAT1/2.
| Enzyme/Target Panel | Result |
| Aspartate Transaminases (GOT1 and GOT2) | No significant activity (IC50 > 50 µM)[1][2] |
| In-house Protease Panel (30 proteases) | All IC50 > 10 µM (one hit at 6 µM)[1][2] |
| In-house Kinase Panel (30 kinases) | All IC50 > 7 µM (one hit at 2 µM)[1] |
| Eurofins Safety Screen (77 targets) | No relevant activity (>50% inhibition) at 10 µM[1] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the coupled enzymatic assay used to determine the inhibitory activity of compounds against BCAT1/2. The assay relies on the principle that the product of the BCAT reaction, a branched-chain α-keto acid (BCKA), serves as a substrate for leucine dehydrogenase (LeuDH), which in turn oxidizes NADH to NAD+. The rate of NADH depletion is monitored spectrophotometrically.
Caption: Workflow of the coupled enzymatic assay for measuring BCAT1/2 activity.
Experimental Protocols
Biochemical Assay for BCAT1/2 Inhibition
This protocol describes a coupled-enzyme assay to determine the IC50 values of inhibitors against BCAT1 and BCAT2.
Principle: The activity of BCAT1 or BCAT2 is determined by measuring the rate of formation of branched-chain α-keto acids (BCKAs). In this coupled assay, the BCKA produced is used as a substrate by leucine dehydrogenase (LeuDH), which catalyzes the reduction of the BCKA to a branched-chain amino acid, with the concomitant oxidation of NADH to NAD+. The rate of BCAT1/2 activity is therefore directly proportional to the rate of NADH consumption, which can be monitored by the decrease in absorbance at 340 nm.
Materials and Reagents:
-
Recombinant human BCAT1 or BCAT2 enzyme
-
Leucine Dehydrogenase (LeuDH)
-
Branched-chain amino acid (e.g., L-Leucine)
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Test inhibitor (e.g., BAY-069) dissolved in DMSO
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 200 mM NaCl)
-
96-well, UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a dilution series of the inhibitor at various concentrations.
-
Prepare working solutions of BCAT1/2, LeuDH, L-Leucine, α-KG, and NADH in the assay buffer. The final concentrations will need to be optimized, but typical ranges are:
-
BCAT1/2: nM range
-
LeuDH: U/mL range
-
L-Leucine: mM range
-
α-KG: mM range
-
NADH: µM range
-
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
BCAT1 or BCAT2 enzyme solution
-
LeuDH enzyme solution
-
NADH solution
-
Test inhibitor at various concentrations (ensure the final DMSO concentration is consistent across all wells, typically ≤1%).
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a mixture of the substrates, L-Leucine and α-KG, to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of reaction is determined from the linear portion of the kinetic curve.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Normalize the data to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Navigating the Experimental Landscape of BAY Compounds: A Comparative Guide to BAY-0069 and BAY-069
An important clarification for researchers: The designations BAY-0069 and BAY-069 refer to two distinct chemical entities with different biological targets and mechanisms of action. This guide provides a detailed comparison of their experimental outcomes and protocols to ensure clarity and aid in the design of future research.
This compound is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor implicated in various cancers, including muscle-invasive bladder cancer. In contrast, BAY-069 is a potent, dual inhibitor of the Branched-Chain Amino Acid Transaminases BCAT1 and BCAT2, enzymes that play a crucial role in the metabolism of branched-chain amino acids and are of interest in oncology.
Currently, the available experimental data for both this compound and BAY-069 primarily originates from their respective discovery and characterization studies. As of this guide's publication, there is a lack of independent, peer-reviewed studies replicating and comparing the experimental outcomes across different laboratories. Therefore, this document serves as a foundational reference based on the originator's data, providing a benchmark for researchers utilizing these compounds.
Part 1: this compound (PPARγ Inverse Agonist)
This compound has been identified as a valuable in vitro tool for investigating the biological consequences of PPARγ inverse agonism.[1][2] Its utility in in vivo settings may be limited by its physicochemical properties.[1]
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics of this compound as reported in the foundational study by Orsi et al., 2022.[1]
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Species | IC50 (nM) |
| TR-FRET | PPARγ | Human | 6.3 |
| TR-FRET | PPARγ | Mouse | 24 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | IC50 (nM) |
| UM-UC-9 | Proliferation | Anti-proliferative | 2.54 |
Experimental Protocols
1. PPARγ:NCOR2 TR-FRET Biochemical Assay:
This assay measures the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a peptide from the corepressor NCOR2.
-
Reagents:
-
His-tagged PPARγ LBD
-
Biotinylated NCOR2 peptide
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT, 0.1% BSA
-
-
Procedure:
-
Add 2 µL of this compound or control compound in DMSO to a 384-well plate.
-
Add 4 µL of a solution containing His-tagged PPARγ LBD and biotinylated NCOR2 peptide in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of a solution containing the Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable time-resolved fluorescence reader, measuring emission at 615 nm and 665 nm after excitation at 320 nm.
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence.
-
2. Cell Proliferation Assay (e.g., using UM-UC-9 cells):
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Materials:
-
UM-UC-9 bladder cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed UM-UC-9 cells in a 96-well plate at a density of 2,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the plates for 7 days.
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Signaling pathway of this compound as a PPARγ inverse agonist.
Caption: Experimental workflow for the PPARγ:NCOR2 TR-FRET assay.
Part 2: BAY-069 (BCAT1/2 Inhibitor)
BAY-069 has been developed as a potent dual inhibitor of BCAT1 and BCAT2.[3][4] To promote open science, BAY-069 and a negative control have been donated to the Structural Genomics Consortium (SGC) and are available to the research community.[3][4] This should facilitate future studies on its reproducibility.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance metrics of BAY-069 from the foundational study by Günther et al., 2022.[3]
Table 3: Biochemical and Cellular Activity of BAY-069
| Assay Type | Target/Cell Line | Species | IC50 (nM) |
| Biochemical | BCAT1 | Human | 31 |
| Biochemical | BCAT2 | Human | 153 |
| Cellular (BCAA levels) | U-87 MG | Human | 358 |
| Cellular (BCAA levels) | MDA-MB-231 | Human | 874 |
Table 4: In Vivo Pharmacokinetic Properties of BAY-069 in Rats
| Parameter | Intravenous (0.3 mg/kg) | Oral (0.6 mg/kg) |
| t1/2 (h) | 3.5 | 3.2 |
| CLblood (L/h/kg) | 0.11 | - |
| Vss (L/kg) | 0.35 | - |
| F (%) | - | 84 |
Experimental Protocols
1. BCAT1 Biochemical Assay:
This coupled-enzyme assay measures the activity of BCAT1 by detecting the consumption of NADH.
-
Reagents:
-
Recombinant human BCAT1
-
Leucine dehydrogenase (LeuDH)
-
α-ketoisocaproate (α-KIC)
-
NADH
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
-
Procedure:
-
Add BAY-069 or control compound in DMSO to a 384-well plate.
-
Add a solution of BCAT1, LeuDH, and NADH in assay buffer.
-
Initiate the reaction by adding α-KIC.
-
Monitor the decrease in NADH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value from the dose-response curve.
-
2. Cellular BCAA Measurement Assay:
This assay quantifies the intracellular accumulation of branched-chain amino acids (BCAAs) following BCAT inhibition.
-
Materials:
-
U-87 MG or MDA-MB-231 cells
-
Complete growth medium
-
BAY-069
-
LC-MS/MS system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Treat cells with a serial dilution of BAY-069 or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS.
-
Extract intracellular metabolites using a methanol/water solution.
-
Analyze the levels of leucine, isoleucine, and valine in the cell extracts by LC-MS/MS.
-
Normalize the BCAA levels to total protein concentration.
-
Calculate the IC50 value based on the increase in BCAA levels.
-
Visualizations
Caption: The role of BAY-069 in the inhibition of BCAT1/2.
Caption: Experimental workflow for cellular BCAA measurement.
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BAY-069: A Guide for Laboratory Professionals
Initial Clarification: BAY-0069 vs. BAY-069
Initial searches for "this compound" did not yield specific disposal procedures. However, a closely related compound, BAY-069 , a known BCAT1/2 inhibitor, has available safety and handling information. It is highly probable that "this compound" was a typographical error. This guide will, therefore, focus on the proper disposal procedures for BAY-069, based on available data.
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide to the proper disposal of BAY-069, integrating information from its Safety Data Sheet (SDS) with general best practices for laboratory chemical waste management.
Essential Safety and Handling Information
A Safety Data Sheet (SDS) from a commercial supplier indicates that BAY-069 (CAS No. 2639638-66-5) is not classified as a hazardous substance or mixture.[1] Despite this classification, it is imperative to handle all laboratory chemicals with caution and to follow established safety protocols.
| Property | Information | Source |
| Chemical Name | 3-(4-chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | [2] |
| Molecular Formula | C22H14ClF3N2O3 | [1][2] |
| Molecular Weight | 446.81 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO and Ethanol | [3][4] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage | Store at -20°C for the long term. | [2] |
Step-by-Step Disposal Protocol for BAY-069
The following procedure is a synthesis of information from the BAY-069 Safety Data Sheet and general laboratory chemical waste guidelines.
1. Personal Protective Equipment (PPE): Before handling BAY-069 for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid BAY-069 in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): For solutions of BAY-069, absorb the liquid with an inert material such as vermiculite, sand, or a commercial absorbent.[1]
-
Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated with BAY-069 (e.g., paper towels, absorbent pads) should be collected as chemical waste.
3. Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Chemical Waste"
-
The full chemical name: "BAY-069" or "3-(4-chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione"
-
The primary hazard (in this case, "Non-hazardous chemical waste" is appropriate, but check institutional guidelines)
-
The date of waste generation
4. Storage of Chemical Waste: Store the labeled waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be away from general laboratory traffic and incompatible chemicals.
5. Disposal Request: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of BAY-069 down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations.[7][8]
6. Decontamination of Surfaces and Equipment: Surfaces and non-disposable equipment that have come into contact with BAY-069 should be decontaminated by scrubbing with alcohol.[1] Collect any cleaning materials as chemical waste.
7. Empty Container Disposal:
-
A container that held BAY-069 should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from the first rinse must be collected and disposed of as chemical waste.[7] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS.
-
After thorough rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of BAY-069.
Caption: Logical workflow for the safe disposal of BAY-069 waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of BAY-069, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Navigating the Safe Handling and Disposal of BAY-0069: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of BAY-0069, a potent chemical probe. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This document offers procedural, step-by-step guidance to address key operational questions, establishing a foundation of trust and safety for all laboratory personnel.
Immediate Safety and Hazard Information
This compound is a research compound with limited publicly available safety data. Therefore, it should be handled with the utmost care, assuming it is hazardous until comprehensive toxicological information is available. The following table summarizes the key known characteristics of this compound.
| Parameter | Information |
| Chemical Name | 3-[4-chloro-3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
| Molecular Formula | C22H14ClF3N2O3 |
| Molecular Weight | 446.8 g/mol |
| Known Hazards | Based on structurally related compounds, may cause skin, eye, and respiratory irritation. Handle as a potentially toxic substance. |
| Solubility | Soluble in organic solvents such as DMSO. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following table outlines the required PPE.
| Protection Level | Required PPE | Specifications |
| Primary Engineering Control | Chemical Fume Hood | All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat must be worn. |
| Respiratory Protection | N95 Respirator | Recommended when handling the solid compound outside of a fume hood, although this practice should be avoided. |
The selection of appropriate PPE follows a clear logical workflow to ensure maximum protection.
Caption: PPE Selection Workflow for this compound
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing of Solid this compound:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Place a weigh boat on a calibrated analytical balance inside the fume hood.
-
Carefully transfer the desired amount of solid this compound to the weigh boat using a clean spatula.
-
Minimize the creation of dust.
-
Close the primary container of this compound tightly.
2. Preparation of this compound Stock Solution:
-
All steps must be performed within a chemical fume hood.
-
Add the appropriate volume of solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Gently swirl or vortex the solution until the solid is completely dissolved.
-
Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
3. Use in Experiments:
-
When adding this compound solution to experimental setups (e.g., cell culture plates), do so within the fume hood whenever feasible.
-
If working on an open bench is unavoidable, ensure no splashing occurs and wear all appropriate PPE.
-
Change gloves frequently, especially after handling the stock solution.
Disposal Plan: Step-by-Step Waste Management
1. Segregation of Waste:
-
All materials that have come into contact with this compound are considered hazardous waste.
-
Establish separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, etc.
-
Liquid Waste: Unused or spent this compound solutions.
-
2. Solid Waste Disposal:
-
Place all contaminated solid materials into a designated, sealable hazardous waste bag or container.
-
Do not overfill the container.
-
When the container is full, seal it and label it as "Hazardous Waste" with the chemical name "this compound".
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled "Hazardous Waste" and list all chemical constituents, including solvents.
-
Never pour this compound waste down the drain.
4. Decontamination of Glassware and Surfaces:
-
Rinse any reusable glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove residues.
-
Collect the rinsate as hazardous liquid waste.
-
Wipe down all work surfaces in the fume hood with a suitable decontaminating solution (e.g., 70% ethanol) after each use. Dispose of the wipes as solid hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these detailed procedures, researchers can safely handle this compound, minimizing personal exposure and environmental contamination, thereby fostering a secure and responsible research environment. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier for the most comprehensive and up-to-date safety information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
